Anilinium triflate

Catalog No.
S6647606
CAS No.
591-40-2
M.F
C7H8F3NO3S
M. Wt
243.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anilinium triflate

CAS Number

591-40-2

Product Name

Anilinium triflate

IUPAC Name

phenylazanium;trifluoromethanesulfonate

Molecular Formula

C7H8F3NO3S

Molecular Weight

243.21 g/mol

InChI

InChI=1S/C6H7N.CHF3O3S/c7-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H,7H2;(H,5,6,7)

InChI Key

AWOBAJUUBWTNQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[NH3+].C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound Anilinium trifluoromethanesulfonate; 98% is 243.01769878 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis via Iron-Catalyzed C–H Amination

Author: Smolecule Technical Support Team. Date: February 2026

The most direct method found comes from a 2025 study, which describes the formation of anilinium triflate salts as the initial products in an iron-catalyzed site-selective aromatic C–H amination reaction [1].

The proposed reaction pathway is as follows [1]:

ReactionPathway NH_Reagent NH(R)-O-(Pivaloyl)hydroxylamine·HOTf Radical Iron-Aminyl Radical Intermediate NH_Reagent->Radical Single Electron Transfer (SET) FeII Fe(II) Catalyst FeII->Radical Sigma σ-Complex (Chelated Intermediate) Radical->Sigma Substrate Chelation & Radical Addition Product This compound Product Sigma->Product Electron Transfer & Proton Transfer Fe_Regen Fe(II) Catalyst (Regenerated) Fe_Regen->FeII Cycle

Synthesis workflow for this compound via iron-catalyzed C–H amination.

Detailed Experimental Methodology

Here is a summary of the optimized reaction conditions and procedure based on the study [1]:

Reaction Component Specific Details & Notes
Catalyst Iron(II) acetate (Fe(OAc)₂)
Solvent 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Temperature Not explicitly stated (optimized at "lower temperature" vs. room temperature)
Key Reagent NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf (serves as the source of the N-alkyl group and the triflate anion)
Atmosphere Reaction is largely insensitive to air or oxygen [1]
Work-up The this compound product is formed directly in the reaction mixture and can be isolated after the reaction is complete.
  • Reaction Setup: The reaction is performed in a flame-dried glass reactor. The benzamide substrate and iron(II) acetate catalyst are combined in HFIP [1].
  • Amination: NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf is added to the reaction mixture. The reaction is stirred until completion, as monitored by TLC or LCMS [1].
  • Product Formation: The this compound product precipitates or remains in the solution upon completion of the C–H amination step. Standard workup procedures (like concentration or filtration) are then used to isolate the crude product [1].
  • Purification: Based on standard organic synthesis practice, the pure this compound salt can be obtained through techniques such as recrystallization or washing with a specific solvent.

Important Considerations for Synthesis

  • Synthetic Context: This method produces this compound as a key intermediate in a larger synthetic sequence. Its isolation is a proof of concept that it can be synthesized and handled [1].
  • Anion Exchange: this compound can also be formed through acid-base reactions, where aniline is treated with triflic acid. However, the literature suggests that in the presence of a strong acid, the reactive iron-aminyl radical intermediate may be protonated and deactivated, shutting down the specific C–H amination pathway [1]. For straightforward salt synthesis, this acid-base metathesis is likely the most practical route.
  • Compound Identification: The PubChem database lists an entry for "this compound" (CID 87373195), confirming its existence as a defined chemical species, though it does not provide a synthesis protocol [2].

References

Known Properties and Handling of Anilinium Triflate

Author: Smolecule Technical Support Team. Date: February 2026

While explicit solubility values in common solvents are not listed in the searched literature, the contexts in which anilinium triflate is used provide clues about its behavior.

Property Description & Context
General Handling Handled under anhydrous conditions and inert atmosphere (e.g., nitrogen or glovebox) for synthetic chemistry [1].
Role in Reactions Acts as a Brønsted acid in catalytic reactions, such as in nitrogen fixation [2].
Thermal Stability Related trimethylanilinium salts are stable in the solid state up to at least 165 °C [3].

Experimental Protocol for Solubility Determination

Given the lack of direct data, the following protocol outlines a standard method for determining solubility, which is crucial for application development.

Start Start: Prepare this compound S1 Dry and purify compound (via recrystallization) Start->S1 S2 Select solvent series (e.g., Water, MeOH, EtOH, Acetone, CH₂Cl₂, EtOAc, THF) S1->S2 S3 Gravimetric Method S2->S3 S4 Saturation Shake Flask Method S2->S4 A1 Weigh empty vial (W_empty) S3->A1 B1 Prepare saturated solution (Agitate excess solute in solvent) S4->B1 A2 Add solvent and excess solute A1->A2 A3 Agitate at constant temperature (Thermostated bath/shaker) A2->A3 A4 Filter saturated solution A3->A4 A5 Weigh vial + solution (W_total) A4->A5 A6 Evaporate solvent and dry solid A5->A6 A7 Weigh vial + solute (W_final) A6->A7 A8 Calculate Solubility (W_final - W_empty) / (W_total - W_final) A7->A8 End Report Solubility (mg/mL or mol/L) A8->End B2 Filter solution (syringe filter) B1->B2 B3 Dilute filtrate appropriately B2->B3 B4 Analyze concentration (HPLC, UV-Vis, NMR) B3->B4 B4->End

Experimental workflow for determining this compound solubility via gravimetric and shake-flask methods.

Step 1: Compound and Solvent Preparation
  • Purification: Before testing, ensure the this compound is pure. Recrystallize it from a suitable solvent like acetonitrile or ethyl acetate [3].
  • Solvent Selection: Use anhydrous, reagent-grade solvents to prevent interference from water. A typical series includes water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, and tetrahydrofuran (THF).
Step 2: Saturation and Equilibration
  • Procedure: For each solvent, add an excess of this compound to a known volume (e.g., 2-5 mL) in a sealed vial.
  • Conditions: Agitate the mixture continuously using a magnetic stirrer or shaker in a thermostated water bath maintained at your desired temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached [1].
Step 3: Sampling and Analysis

Two reliable methods can be employed:

  • Gravimetric Method: After saturation, filter the solution through a syringe filter. Transfer a known mass or volume of the clear filtrate into a pre-weighed vial. Evaporate the solvent completely in an oven or under a vacuum, dry the residue, and weigh the mass of the solid solute.
  • Instrumental Analysis (Shake-Flask Method): This method is often more accurate. After filtration, dilute the saturated solution with a compatible solvent. Analyze the concentration using:
    • UV-Vis Spectroscopy: First, establish a calibration curve of this compound at a specific wavelength.
    • HPLC: Use a calibrated HPLC method for precise quantification.
Step 4: Data and Reporting
  • Calculation: Calculate the solubility in mg/mL or mol/L. For the gravimetric method: Solubility = (Mass of solute) / (Volume of solution). For instrumental methods, use the measured concentration directly.
  • Reporting: Report the solubility for each solvent alongside the experimental temperature. A summary table is the most effective way to present this data.

References

Compound Overview and Structural Commentary

Author: Smolecule Technical Support Team. Date: February 2026

The 2024 study characterizes two ionic compounds [1]:

  • Compound 1: N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate ([C10H14NH2+][CF3O3S-])

    • Cation Structure: Features a secondary ammonium ion (protonated amine) where the nitrogen is bonded to a 2,4,6-trimethylphenyl ring, a methyl group, and two hydrogen atoms [1].
    • Key Feature: The hydrogen atoms on the ammonium nitrogen are available for classical hydrogen bonding [1].
  • Compound 2: N-Isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate ([C13H20N+][CF3O3S-])

    • Cation Structure: An iminium ion where the nitrogen is double-bonded to a carbon atom (isopropylidene group). The nitrogen is also bonded to a 2,4,6-trimethylphenyl ring and a methyl group [1].
    • Key Feature: The iminium nitrogen has no hydrogen atoms, preventing classical N-H···O hydrogen bonds [1].

For both compounds, the functional groups attached to the nitrogen atom are nearly perpendicular to the central trimethylphenyl ring [1].

Key Structural Data and Supramolecular Features

The core quantitative data on intermolecular interactions and geometry is summarized in the following tables for easy comparison.

Table 1: Quantitative Metrics of π-π Stacking Interactions

This table compares the geometry of the aromatic ring interactions in the two compounds against mesitylene (1,3,5-trimethylbenzene) for context [1].

Compound / Molecule Centroid-Centroid Distance (Å) Interplanar Spacing (Å) Slippage (Å)
N,2,4,6-Tetramethylanilinium (1) 3.9129 (8) 3.5156 (5) 1.718
N-Isopropylidene-N,2,4,6-tetramethylanilinium (2) 4.8937 (8) 3.3646 (5) 3.553
1,3,5-Trimethylbenzene 4.6343 (9) 3.0727 (5) 2.850

Table 2: Dominant Intermolecular Forces

This table outlines the primary non-covalent interactions that stabilize each crystal structure [1].

Compound Primary Strong Interactions Secondary / Weaker Interactions
1 Strong N-H···O hydrogen bonds forming 1D chains. Parallel-displaced π-π stacking (see Table 1).
2 Highly slipped π-π stacking (see Table 1). A series of weaker C-H···O hydrogen bonds.

Other notes from the study:

  • The strong N-H···O hydrogen bonds in Compound 1 involve the ammonium hydrogens and the oxygen atoms of the triflate anions, generating a one-dimensional chain structure [1].
  • The C-H···O interactions in Compound 2 were measured with C···O distances of 3.1723 (17), 3.3789 (18), and 3.3789 (18) Å [1].
  • Fluorine atoms on the triflate anion were not found to be involved in strong directional interactions in either structure [1].

Experimental Protocols

The synthesis and analysis methods from the 2024 study provide a reliable experimental foundation.

Synthesis Methodologies

  • For Compound 1: Synthesized via direct methylation of 2,4,6-trimethylaniline. The specific methylating agent used was methyl trifluoromethanesulfonate [1].
  • For Compound 2: A two-step synthesis was employed.
    • A dehydration reaction was first performed to prepare the Schiff base (imine) N-isopropylidene-2,4,6-trimethylaniline.
    • This intermediate was then methylated using methyl trifluoromethanesulfonate to form the final iminium salt [1].

Characterization and Analysis

  • Primary Technique: The compounds were characterized by single-crystal X-ray diffraction [1].
  • Stability Consideration: A separate 2021 study on related trialkylammonium salts (like N,N,N-trimethylanilinium salts) provides important context for handling. Thermal degradation studies (TGA) showed that while these salts are generally stable at room temperature, electron-poor aryl groups can make them more susceptible to thermal degradation in solution and solid states, following a retro-Menshutkin pathway to release methyl iodide and the parent aniline [2]. This is a critical factor for drug development professionals to consider in experimental planning and reagent storage.

Relationship Between Cation Structure and Crystal Packing

The core principle demonstrated by the data is that a change in the cation's structure directly dictates the dominant intermolecular interactions, which in turn define the crystal packing motif. The following diagram illustrates this logical relationship.

G cluster_1 Compound 1 cluster_2 Compound 2 start Cation Structure node1 Presence of N-H Bonds start->node1 nodeA No N-H Bonds (Bulky Imimium Group) start->nodeA edge1 Enables node1->edge1 node2 Strong N-H···O Hydrogen Bonding edge1->node2 edge2 Forms node2->edge2 node3 1D Chain Motif edge2->node3 edgeA Prevents Classical H-Bonds nodeA->edgeA nodeB Slipped π-π Stacking & Weak C-H···O edgeA->nodeB edgeB Defines nodeB->edgeB nodeC Dimeric Motif edgeB->nodeC

Logical workflow showing how cation structure dictates crystal packing in anilinium triflates.

References

Structural Analysis of N,2,4,6-Tetramethylanilinium Triflate

Author: Smolecule Technical Support Team. Date: February 2026

The most pertinent data comes from a 2024 single-crystal X-ray diffraction study of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate [1]. The following table summarizes the key quantitative data on its hydrogen bonding and other intermolecular interactions.

Interaction Type Description Key Metric Value
Classical Hydrogen Bonding N—H···O bonds between ammonium group and triflate anions N—H···O Geometry Strong, forming 1D chains [1]
π–π Stacking Interaction between parallel-displaced benzene rings of cations Centroid-Centroid Distance 3.9129 (8) Å [1]
Interplanar Spacing 3.5156 (5) Å [1]
Ring Slippage 1.718 Å [1]
Weak C—H···O/F Interactions Much less pronounced than in related iminium salt structures C···O Distances Indicated as not significant [1]
Fluorine Involvement Triflate CF₃ group Directional Interactions Not involved in strong directional interactions [1]

The supramolecular structure is primarily built through strong N—H···O hydrogen bonds, which link the cations and anions into a one-dimensional chain. The packing is further stabilized by π–π stacking interactions between the aromatic rings of the cations, which form dimers with a parallel-displaced geometry [1].

The diagram below illustrates how these interactions assemble into a one-dimensional chain structure.

G Cation Anilinium Cation (C10H14NH2+) HBond Strong N—H···O Hydrogen Bond Cation->HBond PiStack π-π Stacking (Cation-Cation) Cation->PiStack Anion Triflate Anion (CF3SO3-) HBond->Anion PiStack->Cation

Supramolecular assembly driven by N—H···O hydrogen bonds and π-π interactions.

Experimental Protocol: Synthesis & Crystallization

The following methodology from the research paper can be used to reproduce the compound and its crystals for analysis [1].

1. Synthesis of N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate (1)

  • Reaction Type: Methylation of 2,4,6-trimethylaniline.
  • Methylating Agent: Methyl trifluoromethanesulfonate (methyl triflate).
  • Procedure: The 2,4,6-trimethylaniline starting material is reacted with methyl triflate. The specific stoichiometry, solvent, reaction temperature, and duration should be followed as described in the original journal article for optimal results [1].

2. Single-Crystal Growth and Analysis

  • Crystallization Method: Single crystals suitable for X-ray diffraction analysis are typically grown by slow evaporation of the reaction solution or a purified solution of the product in a suitable solvent at room temperature.
  • Data Collection: A single crystal is mounted on a diffractometer.
  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å).
  • Temperature: Data is collected at low temperature (e.g., 100 K) to improve data quality.
  • Structure Solution: The structure is solved using direct methods and refined with full-matrix least-squares calculations on F² using standard crystallographic software [1].

Computational Analysis Protocol

While not explicitly detailed for this specific compound in the search results, the following general protocol, commonly used in conjunction with crystallographic studies, can provide deeper insight into the hydrogen bonding.

1. Geometry Optimization & Energy Calculation

  • Software: Use computational chemistry software like Gaussian.
  • Methodology: Employ Density Functional Theory (DFT).
  • Functional: Use a hybrid functional like M06-2X, which is well-regarded for describing non-covalent interactions.
  • Basis Set: A triple-zeta basis set such as def2-TZVPP is appropriate [2].

2. Interaction Energy Analysis

  • Objective: Quantify the strength of the hydrogen bonds and π-π interactions.
  • Procedure: Calculate the energy of the optimized dimeric structure (e.g., two cations linked by a triflate anion). Then, calculate the energy of the individual, isolated monomers. The interaction energy is the difference between the dimer energy and the sum of the monomer energies.
  • Correction: Apply the Counterpoise Correction to account for Basis Set Superposition Error (BSSE) [2].

3. Electrostatic Potential (ESP) Mapping

  • Objective: Visualize the molecular surface to identify regions of positive (hydrogen bond donors) and negative (hydrogen bond acceptors) electrostatic potential.
  • Procedure: Generate an ESP map on the electron density isosurface of the optimized anilinium cation and triflate anion. This will clearly show the electropositive hydrogen atoms of the NH₂⁺ group and the electronegative oxygen atoms of the SO₃⁻ group [2].

References

Anilinium Triflate in Proton-Coupled Electron Transfer: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of Operation

Proton-coupled electron transfer (PCET) is a fundamental mechanism in chemical and biological processes where the transfer of an electron and a proton are coupled. This coupling can lower the kinetic barriers for redox reactions, enabling transformations that are otherwise challenging. Anilinium triflate ([PhNH₃][OTf]) has emerged as a versatile reagent in PCET, functioning not merely as an acid but as a combined source of protons and electrons (a hydrogen atom donor) or as a mediator in catalytic cycles [1]. Its utility stems from a favorable combination of acidity (pKa) and effective bond dissociation enthalpy (BDE), making it particularly effective in driving reductive catalysis and radical-based transformations under milder conditions [1]. These Application Notes provide a consolidated overview of its mechanisms and detailed protocols for its application in synthetic chemistry.

Key Applications and Mechanistic Insights

The following table summarizes the core PCET functions of this compound as identified in recent literature.

Table 1: Key PCET Functions of this compound

PCET Function Chemical System Role of this compound Key Outcome
Stoichiometric PCET Reagent [1] Fe-catalyzed N₂ to NH₃ conversion (P3BFe+ catalyst, Cp*₂Co reductant) Serves as a combined source of protons and electrons (H• equivalent). Enables catalytic nitrogen fixation with high efficiency (up to 72%) and turnover number (84) under milder conditions.
Mediator of Metal-Ligand Cooperation [2] [3] Ta(V) aniline complex with a redox-active NNN pincer ligand The aniline substrate (precursor to anilinium) undergoes coordination-induced bond weakening. The ligand, not the metal, is oxidized via PCET. Enables a two-fold hydrogen atom abstraction, forming a terminal imido complex without changing the metal oxidation state.
Precursor to Aminium Radical Cations [4] Zn(II)-catalyzed hydroamination of alkenes Single-electron oxidation of primary aromatic amines (aniline derivatives) generates aminium radical cations. Facilitates anti-Markovnikov selective radical hydroamination of electron-deficient alkenes without photochemical activation.

Detailed Experimental Protocols

Protocol 1: this compound as a PCET Reagent in Catalytic N₂ Reduction

This protocol outlines the use of this compound to drive the catalytic reduction of N₂ to NH₃ by an iron complex, achieving high efficiency at a reduced thermodynamic driving force [1].

Materials:

  • Catalyst: P3BFe+ (P3B = tris(o-diisopropylphosphinophenyl)borane)
  • Reductant: Decamethylcobaltocene (Cp*₂Co)
  • PCET Reagent: this compound ([PhNH₃][OTf])
  • Solvent: Anhydrous diethyl ether (Et₂O)
  • Atmosphere: N₂ (1 atm)

Procedure:

  • In an inert atmosphere glovebox, prepare a reaction vessel containing P3BFe+ (1.0 µmol).
  • Add Cp*₂Co (162 equiv, 162 µmol) to the vessel.
  • Add a solution of [PhNH₃][OTf] (322 equiv, 322 µmol) in anhydrous Et₂O.
  • Seal the vessel and cool it to -196 °C (liquid N₂ bath) under an N₂ atmosphere.
  • While cold, evacuate the headspace and backfill with N₂ gas to 1 atmosphere.
  • Warm the reaction mixture to -78 °C and stir for 3 hours.
  • After the reaction time, cool the mixture to -196 °C again to quench the reaction.
  • NH₃ Quantification: The yield of ammonia (NH₃) can be determined using established spectrophotometric methods (e.g., the indophenol method).

Notes:

  • The reaction is highly sensitive to the acid/reductant combination. Substituting this compound with a stronger acid (e.g., [H(OEt₂)₂][BArF₄]) and reductant (e.g., KC₈) was shown to be less selective [1].
  • The protocol can be scaled through substrate reloading. After the initial 3-hour period, the reaction can be cooled, supplemented with additional Cp*₂Co and [PhNH₃][OTf], and stirred for another cycle, achieving over 80 cumulative turnovers [1].

The workflow for this protocol is illustrated below.

Start Start: Charge reactor with P3BFe+ catalyst A Add Cp*₂Co (reductant) and [PhNH₃][OTf] (PCET reagent) Start->A B Seal and cool to -196°C under N₂ atmosphere A->B C Warm to -78°C and stir for 3 hours B->C D Cool to -196°C to quench reaction C->D End Quantify NH₃ yield via spectrophotometry D->End

Protocol 2: Iron-Catalyzed Synthesis of N-CD₃ Anilines via PCET

This protocol describes a method for site-selective aromatic C–H amination to synthesize deuterated anilines, a process relevant for improving the metabolic stability of pharmaceuticals. The mechanism is proposed to involve an iron-aminyl radical intermediate that engages in a form of PCET [5].

Materials:

  • Substrate: Benzamide derivative with a directing group (e.g., Weinreb amide).
  • Aminating Reagent: NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf
  • Catalyst: Iron(II) acetate (Fe(OAc)₂)
  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • In a reaction vessel, combine the benzamide substrate (1.0 equiv, ~0.1 mmol) and Fe(OAc)₂ (20 mol%) in HFIP (1.0 M).
  • Add NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf (2.0 equiv) to the mixture.
  • Stir the reaction mixture at room temperature for 12 hours.
  • After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
  • Extract the aqueous mixture with ethyl acetate (3 × 10 mL).
  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
  • Purify the crude residue by flash column chromatography to obtain the ortho-N-CD₃ aniline product.

Notes:

  • HFIP is Crucial: The reaction efficiency is highly solvent-dependent, with HFIP providing the optimal yield [5].
  • Deuterium Effect: Using the deuterated aminating reagent suppresses a deprotonation side pathway, leading to a cleaner reaction and higher yield compared to the non-deuterated analogue [5].
  • Directing Group: The basic functional group on the benzamide (e.g., amide, urea, Weinreb amide) is essential for chelating to the iron catalyst and achieving high ortho-selectivity [5].

Thermodynamic and Kinetic Data

The efficacy of this compound in PCET is rooted in its thermodynamic properties. The table below provides key parameters that make it a suitable PCET reagent.

Table 2: Thermodynamic and Experimental Parameters for PCET Reactions

Parameter System 1: N₂ Reduction [1] System 2: C–H Amination [5]
Reagent Role Combined electron/proton source (H• donor) Precursor to an iron-aminyl radical intermediate
Key Advantage Higher effective BDE enables PCET pathway vs. separate ET/PT Attenuated deprotonation via kinetic isotope effect (KIE)
Critical Parameter pKa of [PhNH₃]⁺; E⁰ of Cp*₂Co reductant Solvent polarity (HFIP optimal)
Temperature -78 °C Room Temperature
Turnover Number/ Yield 84 ± 8 62-85% (substrate-dependent)

Troubleshooting and Best Practices

  • Handling and Storage: this compound is hygroscopic. It should be stored in a desiccator in the dark at refrigerated temperatures (~5 °C) to maintain stability [6].
  • Solvent Selection: For radical pathways, the choice of solvent is critical. HFIP, used in Protocol 2, is known to stabilize radical species and can dramatically influence reaction rate and selectivity [5].
  • Excluding Water: While the iron-catalyzed amination shows some tolerance, the nitrogen fixation system is highly sensitive. Use rigorously anhydrous solvents and strict anaerobic techniques for Protocol 1 [1].
  • Reaction Monitoring: For reactions involving this compound oxidation, the reaction progress can be monitored by tracking the decay of the Ir(IV) absorbance at 485 nm, as demonstrated in related kinetic studies [6].

Conclusion

This compound has proven to be a highly effective reagent for enabling PCET reactions across diverse catalytic systems. Its utility ranges from driving the challenging reduction of N₂ to NH₃ with high efficiency under mild conditions to facilitating the synthesis of metabolically stable deuterated pharmaceuticals via radical amination mechanisms. The provided protocols and data offer researchers a foundation to utilize this versatile reagent in developing novel synthetic methodologies and catalytic cycles.

References

Application Note: Anilinium Triflate as a Proton Source in Selective Nitrogen Fixation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The functionalization of small, inert molecules like dinitrogen (N₂) is a significant challenge in synthetic chemistry. A key obstacle in the catalytic nitrogen reduction reaction (N₂RR) is achieving high selectivity for ammonia production over the thermodynamically competitive hydrogen evolution reaction (HER) [1].

This application note describes the use of anilinium triflate as a critical component in a catalytic system that addresses this challenge. It acts as a proton source in conjunction with decamethylcobaltocene (Cp2Co), which serves as the electron donor. Research indicates that the interaction between the acid and the metallocene generates a potent proton-coupled electron transfer (PCET) donor, Cp(η⁴-C5Me5H)Co⁺, which is crucial for the formation of N-H bonds during the catalytic cycle [1]. The efficiency of this process is highly dependent on the acid strength of the anilinium ion used [1].

Experimental Protocol

The following protocol is adapted from studies on the tris(phosphine)borane iron(I) catalyst (P₃BFe⁺) system [1].

Materials and Setup
  • Catalyst: P₃BFe⁺ complex.
  • Reductant: Decamethylcobaltocene (Cp*₂Co).
  • Proton Source: this compound or substituted this compound salts.
  • Solvent: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).
  • Atmosphere: The reaction must be performed under a strictly inert atmosphere (N₂ or Ar) in a glovebox or using Schlenk techniques.
  • Temperature: Reactions are typically run at low temperatures (e.g., -78 °C to room temperature).
Step-by-Step Procedure
  • Preparation: In an argon-filled glovebox, load the P₃BFe⁺ catalyst (1.0 equiv) into a flame-dried Schlenk flask equipped with a stir bar.
  • Solvent Addition: Add the anhydrous solvent (e.g., Et₂O) to the flask.
  • Saturation: Saturate the solution with N₂ gas by performing several vacuum-refill cycles.
  • Reductant Addition: Add a solution of Cp*₂Co (e.g., 36-54 equiv) to the stirred catalyst solution.
  • Protonation: Slowly add a solution of the chosen this compound salt (e.g., 48 equiv) dropwise to the reaction mixture. Caution: The reaction may be exothermic.
  • Reaction Monitoring: Stir the reaction for the required time (several hours) and monitor for completion using appropriate analytical techniques (e.g., NMR spectroscopy for H₂ quantification).
  • Work-up and Analysis: After completion, carefully quench the reaction. The yield of ammonia (NH₃) can be quantified using spectrophotometric methods (e.g., the indophenol blue method) [1].

Key Data and Optimization

The choice of this compound is critical. The acid's pKa directly influences the reaction's selectivity for N₂RR over HER. The following table summarizes quantitative data on the effect of this compound pKa on catalytic efficiency [1].

Table 1: Effect of this compound pKa on N₂RR Selectivity

This compound Acid pKa (in THF) Equivalents of NH₃ per Fe % Yield of NH₃ per Electron
[4-OMePhNH₃][OTf] 8.8 0.04 ± 0.01 0.2 ± 0.1
[PhNH₃][OTf] 7.8 7.3 ± 0.1 40.4 ± 0.5
[2,6-MePhNH₃][OTf] 6.8 8.6 ± 0.7 47.5 ± 4.0
[2-ClPhNH₃][OTf] 5.8 4.7 ± 0.2 26.2 ± 1.0

Key Insight: The data shows a strong "volcano plot" relationship. Efficiency increases as pKa decreases from 8.8 to 6.8, but then declines with further increases in acidity (pKa 5.8). This is attributed to the optimal balance being achieving efficient protonation of the metallocene without causing unproductive decomposition of other catalytic intermediates [1].

Mechanism and Workflow

The proposed mechanism involves a synergistic partnership between the this compound and the metallocene reductant. The graphical workflow below illustrates the key stages of this catalytic cycle and the role of this compound.

G cluster_0 Catalytic N₂ Reduction Cycle (P₃BFe⁺) Anilinium This compound (Proton Source) ProtonatedCp Cp*(η⁴-C5Me5H)Co⁺ (PCET Donor) Anilinium->ProtonatedCp Proton Transfer Cp2Co Cp*₂Co (Reductant) Cp2Co->ProtonatedCp Electron Transfer Fe_N2 Fe-N₂ Intermediate ProtonatedCp->Fe_N2 PCET FeCat P₃BFe⁺ Catalyst with Bound N₂ NH3 NH₃ Product Fe_NNH Fe-NNH Species Fe_N2->Fe_NNH 1st N-H Bond Formation Fe_NNH2 Fe-NNH₂ Species Fe_NNH->Fe_NNH2 2nd N-H Bond Formation Fe_NNH2->NH3 Fe_N Fe≡N Species Fe_NNH2->Fe_N NH₃ Release Fe_N->Fe_N2 N₂ Binding & Further PCET Steps

Diagram: Proposed Catalytic Workflow for N₂ Reduction. The cycle illustrates how this compound protonates the metallocene reductant (Cp*₂Co) to generate a potent PCET donor. This species delivers hydrogen atoms to the iron-bound N₂ substrate, facilitating N-H bond formation while the catalyst is regenerated [1].

Related Applications and Context

  • Dual Reactivity of Anilinium Salts: It is important to distinguish the role of simple anilinium salts (PhNH₃⁺) from trialkylanilinium salts (e.g., N,N,N-trimethylanilinium). The latter can act as arylation or methylation reagents, as their N-alkyl groups can be transferred as electrophilic carbon synthons [2].
  • Stability Consideration: this compound salts are generally stable and easy to handle. However, related N,N,N-trimethylanilinium salts can degrade thermally in the solid state or in solution, reverting to the parent aniline and methyl iodide [2].

References

Anilinium triflate salt metathesis reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anilinium Triflates

N,N,N-Trimethylanilinium triflates are a class of trialkylammonium salts that exhibit unique dual reactivity, serving as precursors for both aryl (Ar) and methyl (Me) transfer in synthetic chemistry [1]. This dichotomy makes them particularly valuable in drug development, where the installation of a methyl group (the "magic methyl" effect) can significantly alter a molecule's solubility, potency, and metabolic stability [1].

Their application as electrophilic methylating reagents offers a safer alternative to highly toxic and volatile methyl halides. Furthermore, the triflate anion (OTf⁻) is a superior leaving group compared to mesylate or tosylate due to the strong electron-withdrawing effect of the trifluoromethyl group, which enhances the salt's reactivity in substitution and metal-catalyzed cross-coupling reactions [1] [2].

Physicochemical Properties & Stability

Understanding the stability and degradation behavior of these salts is crucial for their safe storage and effective application.

Key Stability Data

The following table summarizes stability data for various N,N,N-Trimethylanilinium salts, which provides insight into the behavior of the triflate analogues [1].

Salt ID Aryl Substituent Anion (X⁻) Onset Degradation Temp. in Solid State (°C) Relative Degradation Rate in DMSO-d6 (20 min)
1a H I >165 1.0 (baseline)
1c H Cl >165 ~0.3
3a 4-CHO I ~165 ~2.8
4a 4-Bz I ~165 ~2.5
7a 4-Br I >165 ~1.5
12a 4-Me I >165 ~0.6

Degradation Pathway: The primary thermal degradation pathway, confirmed by ¹H NMR kinetics and Thermal Volumetric Analysis (TVA), is a retro-Menshutkin reaction, yielding methyl iodide (or methyl triflate analogue) and the parent dialkylaniline [1].

G AniliniumSalt Anilinium Salt R-N+(CH3)3 X- TS Transition State AniliniumSalt->TS  Thermal  Input Products Degradation Products CH3-X + R-N(CH3)2 TS->Products  SN2  Displacement

Stability Insights:

  • Electron-withdrawing groups (e.g., 4-CHO, 4-Bz) on the aryl ring significantly increase degradation rates in solution by stabilizing the developing negative charge on the nitrogen in the transition state [1].
  • The triflate anion is less nucleophilic than iodide. This property is expected to improve the solution-phase stability of anilinium triflates compared to iodides, making them more suitable for reactions requiring controlled conditions [1] [2].

Synthetic Applications & Protocols

The dual reactivity of anilinium triflates enables diverse synthetic methodologies. Below are detailed protocols for methylation and cross-coupling.

Protocol 1: O-Methylation of Phenols

This protocol leverages the in situ generation of an electrophilic methylating agent from the anilinium salt [1].

Workflow Diagram:

G A Anilinium Triflate (1.0 equiv.) E Reaction Vessel A->E B Phenol Substrate (1.2 equiv.) B->E C Base (e.g., K2CO3, 2.0 equiv.) C->E D Anhydrous Solvent (e.g., DMF, MeCN) D->E F Stir, 60-80°C 1-4 hours E->F G Reaction Mixture F->G H Aqueous Workup G->H I Crude Product H->I J Purification (Column Chromatography) I->J K Methyl Aryl Ether (Purified Product) J->K

Detailed Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the this compound salt (1.0 equivalent) and an anhydrous solvent such as DMF or MeCN (0.1-0.5 M concentration).
  • Addition: Add the phenol substrate (1.2 equiv.) and a base like potassium carbonate (K₂CO₃, 2.0 equiv.). Seal the flask under an inert atmosphere (N₂ or Ar).
  • Reaction: Stir the reaction mixture at 60-80°C and monitor by TLC or LC-MS. The reaction typically completes within 1-4 hours.
  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography to obtain the pure methyl aryl ether.

Notes: The reaction is believed to proceed via the degradation of the anilinium salt to generate methyl triflate, which acts as the active methylating agent [1].

Protocol 2: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

This protocol highlights the use of anilinium triflates as electrophilic aryl coupling partners [1].

Workflow Diagram:

G A This compound (1.0 equiv.) F Degradation Me-I + Aniline A->F  Thermal B Arylboronic Acid (1.5-2.0 equiv.) H Transmetalation with Boronic Acid B->H C Pd Catalyst (e.g., Pd(dppf)Cl2) G Oxidative Addition Pd(0) to Ar-I C->G D Base (e.g., Cs2CO3) E Solvent (1,4-Dioxane/H2O) F->G  Ar-I G->H I Reductive Elimination Biaryl Product H->I M Biaryl Product I->M J Stir, 80-100°C K Aqueous Workup L Purification

Detailed Procedure:

  • Setup: In a Schlenk tube purged with an inert gas, combine the this compound (1.0 equiv.), arylboronic acid (1.5-2.0 equiv.), palladium catalyst (e.g., 2-5 mol% Pd(dppf)Cl₂), and a base (e.g., 2.0 equiv. Cs₂CO₃).
  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M concentration relative to the salt).
  • Reaction: Seal the tube and heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until completion (typically 6-12 hours).
  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (x3). Combine the organic extracts and wash with brine.
  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to isolate the biaryl product.

Mechanistic Note: For iodide salts, the pathway involves initial thermal degradation to release methyl iodide and the aryl amine. The amine is then oxidized in situ to an aryl iodide, which enters the standard catalytic cycle. The use of a triflate salt may favor a more direct pathway, avoiding this degradation and simplifying the reaction profile [1].

Computational Insights

Solvation Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, including the SN2 degradation and the transition states for methyl/aryl transfer. However, it is important to note that accurately modeling reactions in which the bulk solvent medium undergoes significant changes (e.g., from polar aprotic to a mixture with water in cross-coupling) remains a challenge for current solvation models [1].

Conclusion

This compound salts are versatile reagents whose application can be optimized by understanding their structure-property relationships. The triflate anion provides enhanced stability in solution compared to halide salts, making them particularly valuable for complex synthetic sequences. Their dual reactivity enables strategic choices in methylation and cross-coupling, supporting innovative routes in pharmaceutical and fine chemical synthesis.

References

Application Note: Triflic Acid-Catalyzed Hydroamination for Primary Amine Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes an efficient, metal-free, intermolecular hydroamination of alkenes using triflic acid (TfOH) as a catalyst and Fmoc-NH₂ as an ammonia surrogate to access primary amines, which are crucial scaffolds in pharmaceutical compounds [1].

Reaction Summary: The reaction proceeds via Markovnikov addition, where the nitrogen atom from Fmoc-NH₂ adds to the more substituted carbon of the alkene, providing the branched alkylamine product. A key advantage is the use of the Fmoc protecting group, which is both acid-tolerant and readily removable under mild basic conditions to unveil the primary amine [1].

Quantitative Reaction Optimization Data

The following table summarizes key data from the reaction optimization study, highlighting the critical parameters for achieving high yield [1].

Entry Acid Catalyst Solvent Temperature (°C) Styrene Equiv. Catalyst Loading (mol%) Yield of 3a (%)
2 TfOH Toluene 60 1 5 35
7 TfOH CHCl₃ 60 1 5 47
12 (CF₃SO₂)₂NH CHCl₃ 60 1 5 29
13 TfOH CHCl₃ 60 3 5 63
16 (Optimal) TfOH CHCl₃ 60 3 10 91

Detailed Experimental Protocol

Title: Intermolecular Hydroamination of Styrene with Fmoc-NH₂ [1]

Materials:

  • Reactants: Styrene (1a, 0.344 mmol, 3.0 equiv.), Fmoc-NH₂ (2a, 0.115 mmol, 1.0 equiv.)
  • Catalyst: Triflic Acid (TfOH, 0.0115 mmol, 10 mol%)
  • Solvent: Chloroform (CHCl₃, 0.23 M concentration with respect to Fmoc-NH₂)
  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, argon/vacuum manifold for inert atmosphere.

Procedure:

  • Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, charge Fmoc-NH₂ (2a).
  • Atmosphere: Purge the vial with an inert gas such as argon.
  • Solvent Addition: Add anhydrous chloroform to the vial via syringe.
  • Alkene Addition: Add styrene (1a) to the reaction mixture.
  • Catalyst Introduction: Add triflic acid (TfOH) dropwise via micro-syringe at room temperature.
  • Reaction: Stir the reaction mixture at 60°C for 5 hours. Monitor reaction progress by TLC or LC-MS.
  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure Fmoc-protected amine product (3a).
  • Deprotection (to obtain primary amine): To a solution of the Fmoc-protected amine (3a) in methanol (MeOH), add an aqueous potassium hydroxide (KOH) solution. Stir at room temperature or gently heat until deprotection is complete (monitor by TLC). Concentrate and purify via extraction or chromatography to isolate the primary amine [1].

Workflow Visualization

The following diagram illustrates the logical sequence and components of the experimental workflow.

A Reaction Setup B Inert Atmosphere (Purge with Argon) A->B C Add Reagents: - Fmoc-NH₂ - Styrene (3 equiv.) - CHCl₃ (Solvent) B->C D Catalyst Initiation (Add TfOH, 10 mol%) C->D E Heating & Stirring (60 °C for 5 hours) D->E F Reaction Work-up (Cool, Dilute, Wash with NaHCO₃) E->F G Isolation & Purification (Dry, Filter, Concentrate, Column Chromatography) F->G H Fmoc-Protected Amine (Characterize) G->H I Optional: Deprotection (KOH/MeOH) H->I J Primary Amine Product (Final Target) I->J

Key Mechanistic and Practical Considerations

  • Catalyst Superiority: Triflic acid was significantly more effective than other Brønsted acids like methanesulfonic acid, sulfuric acid, or trifluoroacetic acid, and even outperformed triflimide under these conditions [1].
  • Side Reactions: The main competing process is the hydrolysis of Fmoc-NH₂, leading to the formation of the corresponding ether by-product. Using excess alkene helps suppress this pathway [1].
  • Scope: The optimized conditions are effective for a range of vinyl arenes and some endocyclic alkenes, yielding products from moderate to excellent (40–91%) [1].

References

Application Notes: Anilinium Triflate in Controlled Potential Electrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Anilinium triflate serves as a versatile proton source in electrocatalytic reactions, prized for its optimal acidity (pKa ≈ 10.6 in MeCN) and solubility in organic electrolytes. Its selective protonation capability helps suppress the competing hydrogen evolution reaction (HER), enabling targeted transformations like nitrogen reduction (N₂RR) and CO₂ reduction. [1] [2] The following table summarizes its key properties and experimental parameters:

Aspect Details and Values
Chemical Identity This compound (also denoted [Ph₂NH₂][OTf] or [PhNH₃][OTf]) [1] [3]
Acidity (pKa) 10.6 in acetonitrile (MeCN) [2]
Role Proton donor (Brønsted acid) in non-aqueous electrolysis [1] [2]
Key Feature Metastable reduced intermediate on electrode surfaces; selective protonation to favor desired products over H₂ [1] [3]
Typical Concentrations 50 mM to 0.1 M (e.g., 50 mM in Et₂O for N₂RR; 0.1 M in MeCN for HER studies) [1] [3]
Applied Potentials -2.1 V to -2.3 V vs. Fc⁰/⁺ (e.g., -2.1 V for N₂RR with Fe catalyst; -2.3 V for stoichiometric NH₃ generation) [1]

Detailed Experimental Protocol

This protocol outlines the setup and execution of a controlled potential electrolysis experiment using this compound as the proton source, based on procedures for electrocatalytic nitrogen reduction [1].

Reaction Setup
  • Electrochemical Cell: Standard three-electrode H-cell or single-compartment cell.
  • Working Electrode: Glassy carbon (for N₂RR) or Platinum (for HER studies) [1] [3].
  • Counter Electrode: Platinum wire or mesh.
  • Reference Electrode: Non-aqueous Ag/Ag⁺ or pseudo-reference (e.g., Ag wire). All potentials are reported vs. the Fc⁰/⁺ (ferrocene/ferrocenium) couple for consistency [1].
  • Electrolyte: 0.1 M NaBArF₄ (Sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) in dry Et₂O or MeCN. NaBArF₄ is chosen for its solubility and non-coordinating nature in low-polarity solvents [1].
  • Proton Source: 50 mM this compound ([Ph₂NH₂][OTf]) [1].
  • Catalyst: Molecular catalyst, e.g., P3BFe⁺ (a tris(phosphine)borane iron complex) for N₂RR [1].
  • Atmosphere: Purge the solution rigorously with N₂ gas for at least 20-30 minutes before electrolysis to create an inert atmosphere and serve as the substrate for reduction.
Electrolysis Execution
  • Applied Potential: Hold the working electrode at -2.1 V vs. Fc⁰/⁺ [1].
  • Temperature: Maintain at low temperature, typically -35 °C, to slow down competing HER and enhance selectivity for N₂RR [1].
  • Reaction Time: Conduct electrolysis for a predetermined period (e.g., 1-2 hours or until sufficient charge is passed).
  • Gas Evolution Monitoring: Use in-situ gas chromatographic analysis to monitor and quantify hydrogen (H₂) evolution in real-time during the experiment [3].
Product Analysis
  • Ammonia (NH₃) Quantification: After electrolysis, analyze the solution using robust techniques such as the indophenol blue method or NMR spectroscopy to detect and quantify formed ammonia. Careful accounting for overall stoichiometry and efficiency is critical to ensure accuracy and rule out contamination [1].
  • Faradaic Efficiency (FE) Calculation: Calculate the FE for ammonia by comparing the moles of electrons consumed for NH₃ production to the total charge passed. The P3BFe system achieved an FE for NH₃ of 28% under optimized conditions [1].
  • Hydrazine (N₂H₄) Detection: Test for hydrazine as a possible by-product of N₂ reduction [1].

The experimental workflow for this protocol can be visualized as follows:

Start Start Experiment Setup Cell Assemble 3-Electrode Cell Start->Cell Solvent Prepare Dry Solvent (MeCN or Et₂O) Cell->Solvent Electrolyte Add Electrolyte (0.1 M NaBArF₄) Solvent->Electrolyte Acid Add Proton Source (50 mM this compound) Electrolyte->Acid Catalyst Add Catalyst (e.g., P3BFe⁺) Acid->Catalyst Purge Purge with N₂ Gas Catalyst->Purge Cool Cool System to -35 °C Purge->Cool ApplyPotential Apply Potential (-2.1 V vs. Fc⁰/⁺) Cool->ApplyPotential Monitor Monitor Current & H₂ (GC) ApplyPotential->Monitor Analyze Analyze Products: NH₃, N₂H₄, Faradaic Efficiency Monitor->Analyze


Mechanistic Insights and Competing Pathways

The high selectivity of this compound stems from its unique proton-coupled electron transfer (PCET) behavior, which helps bypass highly reducing intermediates that would favor HER [1]. The reduced anilinium species forms a metastable surface intermediate on the electrode (e.g., Pt), which can decompose to produce H₂ [3]. Proper catalyst design leverages this PCET mechanism to direct protons toward the desired substrate (N₂ or CO₂).

The following diagram illustrates the key pathways and competition during electrolysis:

Anilinium This compound ([PhNH₃]⁺) ReducedIntermediate Reduced Anilinium Surface Intermediate Anilinium->ReducedIntermediate e⁻ reduction on electrode HER H₂ Evolution (HER) (Parasitic Reaction) ReducedIntermediate->HER Decomposes PCET Proton-Coupled Electron Transfer (PCET) ReducedIntermediate->PCET Selective pathway N2RR N₂ Reduction to NH₃ (Desired Reaction) Catalyst Catalyst (e.g., P3BFe) Catalyst->N2RR N2 N₂ Substrate N2->N2RR PCET->Catalyst


Critical Considerations for Implementation

  • Acid Strength and Catalyst Matching: The pKa of this compound (10.6) is a key asset. Stronger acids can lead to unproductive, indiscriminate proton transfer and catalyst degradation. For instance, in CO₂ reduction with Fe-porphyrins, strong acids cause a shift from CO production to dominant H₂ evolution [4]. Anilinium's moderate acidity provides a thermodynamic handle for selectivity.

  • Electrode Material: The working electrode surface critically influences mechanism and efficiency. On platinum, anilinium reduction forms a metastable surface intermediate that decomposes to H₂ [3]. For target reactions like N₂RR, glassy carbon is often preferred to minimize this competing HER pathway [1].

  • Solvent and Temperature: Low-polarity solvents like diethyl ether (Et₂O) and reduced temperatures (e.g., -35 °C) are crucial for enhancing N₂RR selectivity. These conditions kinetically suppress the direct reduction of the anilinium ion and background HER, allowing the slower N₂ reduction to compete effectively [1].

  • Robust Product Quantification: Accurate ammonia detection is paramount due to low yields and high contamination risks. Use validated techniques like NMR or spectrophotometric assays with careful calibration. Include rigorous control experiments without N₂ or catalyst to account for false positives [1].


Discussion

This compound is a powerful tool for directing redox reactions toward valuable products beyond H₂. Its successful application hinges on a synergistic combination of catalyst design, careful selection of electrode material, and optimized reaction conditions (solvent, temperature). The PCET mechanism it enables is a key strategy for bypassing scaling relationships that often limit electrocatalytic efficiency [1].

Future developments may explore anilinium salts with tailored substituents to fine-tune acidity and reduction potential, expanding their utility across a broader range of electrocatalytic transformations.

References

Troubleshooting Guide: Common Anilinium Triflate Purity Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common problems researchers may encounter during the synthesis or use of anilinium triflate, along with their potential causes and solutions.

Purity Issue Potential Causes Recommended Solutions
Low Catalytic Activity/Selectivity Acid impurity (e.g., residual triflic acid); Incorrect acid strength (pKa) for the specific reaction [1]. Re-crystallize from a suitable solvent; Confirm pKa matches application requirements [1].
Colored Impurities Partial oxidation or decomposition of the aniline starting material. Use fresh, high-purity aniline; Perform synthesis under an inert atmosphere (e.g., N₂); Re-crystallize [2].
Moisture Content / Hydrolysis Hygroscopic nature of the salt leading to water absorption [2]. Store in a desiccator; Handle in a moisture-controlled environment (e.g., glovebox); Confirm water content by Karl Fischer titration.
Inconsistent Reaction Results Variable stoichiometry due to non-uniform salt composition or hydration [3]. Ensure precise 1:1 molar ratio during synthesis; Standardize purification and drying procedures; Characterize by HPLC [4] [5].

Frequently Asked Questions (FAQs)

Q1: What is the significance of the anilinium source's pKa in catalytic reactions? The pKa of the anilinium acid is critically important. Research on iron-catalyzed nitrogen fixation has shown a strong correlation between the anilinium acid's pKa and the efficiency of the nitrogen reduction reaction (N2RR) versus the hydrogen evolution reaction (HER). Using a series of substituted anilinium triflates, the selectivity for productive N2RR was found to be highly dependent on the pKa, which can vary over several orders of magnitude [1]. Therefore, selecting an this compound with the correct pKa for your specific catalytic system is essential.

Q2: How can I confirm the identity and purity of my synthesized this compound? A combination of analytical techniques is recommended:

  • HPLC: A robust method using a mixed-mode Primesep 100 column can be employed. An isocratic mobile phase of 45% acetonitrile and 55% water with 0.05% sulfuric acid allows for detection at UV 200 nm [5]. Other methods using C4 columns have also been developed for aniline and related compounds [4].
  • NMR Spectroscopy: Both ¹H and ¹³C NMR are standard for confirming the molecular structure and identifying organic impurities.
  • Melting Point Determination: A sharp melting point consistent with literature values can serve as a preliminary indicator of purity.

Q3: My this compound appears discolored. What could be the cause? Discoloration (often yellow or brown) typically indicates the oxidation of the anilinium cation. Aniline and its derivatives are susceptible to oxidation when exposed to air or light. To prevent this, the synthesis should be carried out under an inert atmosphere like nitrogen or argon, and the product should be stored in a dark, cool, and oxygen-free environment [2].

Synthesis & Characterization Workflow

For clarity in your technical documents, you can include a diagram of the general workflow for synthesizing and characterizing this compound. The following chart outlines the key stages.

Start Start: Synthesis Planning S1 Reaction: Aniline with Triflic Acid Start->S1 S2 Crude Product Isolation (Crystallization/Filtration) S1->S2 S3 Purification (Re-crystallization) S2->S3 S4 Drying (Under Vacuum) S3->S4 C1 Purity Analysis (HPLC, NMR, Melting Point) S4->C1 Decision Purity Acceptable? C1->Decision Decision->S3 No End End: Approved for Use Decision->End Yes

References

Anilinium triflate handling moisture sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Stability & Handling Overview

The table below summarizes the key stability characteristics of anilinium triflate based on the available scientific data.

Aspect Summary Handling Implication
Inherent Moisture Sensitivity Salts with triflate anion are generally thermally very stable [1]. No specific data found on hygroscopicity for this compound, but lithium triflate is noted as hygroscopic [2]. Standard handling for hygroscopic solids is recommended: store in a dry environment and handle in a controlled atmosphere.
Solution Degradation In DMSO solution, anilinium salts undergo thermal degradation via a retro-Menshutkin reaction, releasing methyl iodide and the parent aniline [3]. Primary handling concern is solution stability, not solid-state moisture reaction. Avoid prolonged heating of solutions.

Degradation Mechanism and Experimental Evidence

The core instability of N,N,N-trimethylanilinium salts lies in their susceptibility to thermal degradation in solution, reverting to the starting aniline and a methyl species in a process akin to a retro-Menshutkin reaction [3].

  • Mechanism: The degradation proceeds through an SN2 pathway, where a nucleophile attacks a methyl group attached to the nitrogen. This leads to the release of methyl iodide (if the counterion is iodide) or, in the case of other salts, a different methyl species, and the corresponding aniline [3].
  • Key Evidence: This pathway was confirmed through ¹H NMR kinetic studies in DMSO, with the generated methyl iodide identified as the active methylating agent in subsequent reactions [3].
  • Substituent Effect: The rate of degradation is highly influenced by the substituents on the phenyl ring. Electron-withdrawing groups (e.g., -CHO, -CF₃) significantly accelerate decomposition, while electron-donating groups (e.g., -CH₃) enhance stability [3].

The diagram below illustrates this degradation pathway.

G AniliniumTriflate This compound Salt Intermediate Reaction Intermediate AniliniumTriflate->Intermediate Heat Solution Products Degradation Products Intermediate->Products SN2 Pathway Nucleophile Nucleophile (e.g., I⁻) Nucleophile->Intermediate

Recommended Handling Protocols & Troubleshooting

Here are answers to specific questions you might encounter.

FAQ 1: Under what conditions does this compound degrade? this compound is stable as a solid at room temperature but degrades in solution with heat [3]. The stability in solution depends on the solvent, temperature, and the electronic properties of the anilinium cation.

  • High-Risk Conditions: Prolonged heating of solutions, especially in high-boiling-point solvents like DMSO. Salts with electron-withdrawing aromatic substituents are at highest risk [3].
  • Lower-Risk Conditions: Brief exposure to ambient temperatures during weighing or transfer. Storage as a solid in a dry environment.

FAQ 2: What are the best practices for handling and storage?

  • Storage: Store the solid salt in a sealed container, ideally in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to mitigate potential moisture absorption.
  • Weighing: Weigh out the solid quickly in a fume hood to minimize exposure to atmospheric moisture.
  • Solution Use: Prepare solutions immediately before use and avoid heating them for extended periods. If heating is necessary, monitor the reaction for decomposition.

FAQ 3: How can I tell if my this compound has degraded? Signs of degradation may include:

  • Color Change: The appearance of a discolored solution.
  • Precipitation: Formation of a precipitate, which could be the parent aniline.
  • NMR Analysis: ¹H NMR of a reacted or stored sample may show signals corresponding to the parent N,N-dimethylaniline and other methyl species, indicating decomposition [3].

FAQ 4: My methylation reaction failed. Could moisture be the cause? While possible, thermal degradation in solution is a more likely culprit for reagents like this compound [3]. Consider:

  • Verifying Reactivity: Ensure you are using an anilinium salt with an electron-withdrawing group on the ring to enhance its methylating potential [3].
  • Controlling Conditions: Re-optimize the reaction temperature and time to minimize degradation before the methyl group can be transferred to your substrate.

Key Takeaways

  • Primary Risk: The main handling challenge for this compound is thermal degradation in solution, not rapid reaction with atmospheric moisture [3].
  • Critical Controls: The stability of your specific this compound is highly dependent on the substituents on its aromatic ring; electron-withdrawing groups decrease stability [3].
  • Safe Handling: For reliable results, focus on avoiding prolonged heating of solutions and store the solid material under dry, anhydrous conditions.

References

Troubleshooting Guide: Optimizing Selectivity in C–H Amination

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific issues you might encounter, based on recent studies.

Q1: How can I improve ortho-selectivity in the C–H amination of benzamides? A: A robust method using an iron-catalyzed system has been demonstrated to achieve excellent ortho-selectivity. The key is the in situ generation of an iron-aminyl radical intermediate that coordinates with the substrate's directing group [1].

  • Detailed Protocol [1]:
    • Catalyst: Fe(OAc)₂ (10 mol%)
    • Aminating Reagent: NH(R)-O-(pivaloyl)hydroxylamines·HOTf (1.5 equiv). For deuterated methyl groups (N-CD₃), use NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf.
    • Solvent: Hexafluoroisopropanol (HFIP)
    • Reaction Conditions: Conduct the reaction under an inert atmosphere at room temperature for several hours.
  • Troubleshooting Tips:
    • Solvent is Critical: HFIP was identified as the optimal solvent, giving significantly higher yields (76%) compared to CH₂Cl₂ (22%) or other solvents [1].
    • Deuterium Kinetic Isotope Effect (DKIE): Using NH(CD₃)-based reagents can suppress a common side reaction (formation of dihydroquinazolinone) by attenuating deprotonation of the nitrogen-centered radical, leading to a cleaner reaction and higher yield [1].
    • Acid Sensitivity: The reaction is specific to the iron-aminyl radical. Adding strong acids like TfOH can protonate this intermediate into a less selective aminium radical cation, shutting down the desired pathway [1].

Q2: Are there metal-free methods for achieving high para-selectivity? A: Yes, a recent metal-free protocol provides exclusive para-selectivity for N-arylhydroxylamines, which can be transformed into aniline derivatives [2].

  • Detailed Protocol [2]:
    • Activator: FluoroSulfuryl Imidazolium Triflate (FSIT) (1.5 equiv)
    • Base: Na₂CO₃ (2.0 equiv)
    • Solvent: A 3:1 mixture of MeCN and 1,4-dioxane
    • Reaction Conditions: Cool the reaction to -20 °C and stir for 3 hours. The reaction can be performed under air.
  • Troubleshooting Tips:
    • Low Yields at Higher Temperatures: The reaction temperature is crucial. Performing the reaction at 0 °C instead of -20 °C can lead to a significant drop in yield (from 66% to 49%) [2].
    • Nitrogen Source: This method works with a wide range of N-nucleophiles, including primary and secondary amines, imines, and azides [2].

Q3: My reaction yield is low. How can I optimize it? A: Low yields can stem from various factors. The table below summarizes optimization strategies based on the two main protocols.

  • Table: Optimization Strategies for Common Issues
Problem Possible Cause Solution Applicable System
Low Yield Sub-optimal solvent Switch to HFIP for ortho-amination [1] Iron-catalyzed
Low Yield Incorrect temperature For para-amination, lower temperature to -20 °C [2] Metal-free
Poor Selectivity Wrong radical intermediate Avoid strong acids; ensure formation of iron-aminyl radical, not aminium cation [1] Iron-catalyzed
Formation of Side Products α-C–H deprotonation of N-radical Use N-CD₃ reagents to exploit DKIE and suppress pathway [1] Iron-catalyzed
Water Sensitivity Water competes for coordination Keep reaction system anhydrous; high water loading decreases yield [1] Iron-catalyzed

Experimental Workflow for Selectivity Optimization

The following diagram maps the logical decision process for achieving desired selectivity, integrating the methods discussed.

G Start Start: Plan C-H Amination Step1 Determine Desired Selectivity Start->Step1 Step2 Ortho-Selectivity (Iron Catalysis) Step1->Step2 Step3 Para-Selectivity (Metal-Free) Step1->Step3 Step4 Substrate: Benzamide with Directing Group (e.g., amide) Step2->Step4 Step5 Substrate: N-Arylhydroxylamine Step3->Step5 Step6 Key Parameter: Use HFIP solvent Key Parameter: Use N-CD3 reagent to suppress side products Step4->Step6 Step7 Key Parameter: Use FSIT activator at -20°C Step5->Step7

Key Catalyst & Reaction Component Functions

Understanding the role of each component is crucial for effective troubleshooting.

  • Table: Function of Key Reagents and Conditions
Component Role in Selectivity Optimization
Fe(OAc)₂ Catalyst that generates the key iron-aminyl radical intermediate for ortho-selectivity via chelation [1].
HFIP Solvent Unique solvent that optimizes yield and selectivity in radical-based C–H amination; mechanism not fully understood but critical for success [1].
NH(R)-O-(Pivaloyl)hydroxylamines·HOTf Aminating reagent; the HOTf counterion helps generate a reactive electrophilic radical species. The pivaloyl group acts as a good leaving group [1].
FSIT (FluoroSulfuryl Imidazolium Triflate) Unique activator in metal-free systems that enables an umpolung strategy, making the arylhydroxylamine electrophilic for attack by N-nucleophiles with inherent para-selectivity [2].
Triflate Anion (OTf) An extremely stable, weakly coordinating anion. Its role is often to be a non-nucleophilic counterion that prevents side reactions and stabilizes cationic or radical intermediates [3].

References

Anilinium triflate competing hydrogen evolution reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why does hydrogen gas form instead of my desired product? Hydrogen Evolution Reaction (HER) is a common competing process in reductive catalysis. It occurs when protons from the acid (like anilinium triflate) are reduced to H₂ instead of your substrate. The key to controlling this is selecting the correct acid strength [1].
  • How does acid choice influence the reaction? The acid's pKa is critical. There is a strong correlation between the pKa of the anilinium acid used and the efficiency of the Nitrogen Reduction Reaction (N₂RR) versus HER. Using an acid with an unsuitable pKa can make HER the dominant reaction [1].
  • Can my reductant play more than one role? Yes. Reductants like decamethylcobaltocene (Cp₂Co) can do more than just supply electrons. They can interact with the acid to form protonated species (e.g., Cp(η⁴-C₅Me₅H)Co⁺) that act as strong Proton-Coupled Electron Transfer (PCET) donors, which are crucial for forming key bonds (like N-H) in your desired product pathway [1].

Troubleshooting Guide: Managing HER Competition

The following table summarizes how different factors can lead to HER outcompeting your target reaction and how to address them.

Observed Problem Potential Cause Recommended Solution
Low yield of desired product; high H₂ gas formation Acid pKa is too low (too strong) [1] Use a weaker anilinium acid with a higher pKa (e.g., [4-OMePhNH₃][OTf] instead of [PhNH₃][OTf]) [1].
Reaction does not proceed or is very slow Acid pKa is too high (too weak) or reductant is not suitable [1] Use a stronger anilinium acid (e.g., [2-ClPhNH₃][OTf]) or introduce a metallocene mediator like Cp*₂Co [1].
Inefficient electrocatalysis with high energy use The reaction requires overly negative potentials, favoring HER [1] Include Cp*₂Co⁺ as a co-catalyst to lower the required potential and improve Faradaic efficiency for the desired product [1].

Experimental Protocol: Optimizing N₂RR with Acid pKa Screening

This procedure is adapted from studies on iron-mediated nitrogen fixation and provides a methodology for empirically determining the optimal acid [1].

1. Reagent and Solution Preparation

  • Catalyst Solution: Prepare a solution of the tris(phosphine)borane iron(I) catalyst (P₃BFe⁺) in a dry, degassed ethereal solvent (e.g., diethyl ether) under an inert atmosphere [1].
  • Acid Solutions: Prepare separate 0.1 M solutions of various substituted this compound salts in the same solvent. Examples to create a pKa series include:
    • [4-OMePhNH₃][OTf] (pKa ~8.8 in THF)
    • [PhNH₃][OTf] (pKa ~7.8 in THF)
    • [2,6-MePhNH₃][OTf] (pKa ~6.8 in THF)
    • [2-ClPhNH₃][OTf] (pKa ~5.8 in THF) [1].
  • Reductant Solution: Prepare a solution of decamethylcobaltocene (Cp*₂Co) in the same solvent.

2. Catalytic Run and Product Analysis

  • In a series of sealed reaction vessels under a N₂ atmosphere, combine set amounts of the catalyst solution and reductant solution.
  • Initiate the reaction by adding an equal amount of one of the this compound acid solutions to each vessel.
  • Allow the reactions to proceed for a set time at a controlled temperature.
  • Quantify Products: After the reaction, use appropriate analytical methods (e.g., gas chromatography for H₂, spectrophotometric assays for NH₃) to determine the yields of both the desired product (e.g., NH₃) and the hydrogen byproduct [1].

3. Data Analysis and Optimization

  • Calculate the efficiency (equiv. of product per metal center) and selectivity (% yield of product per electron) for each acid used.
  • Plot the efficiency of the desired reaction against the pKa of the acid to identify the pKa value that gives the highest selectivity and yield, thus minimizing HER [1].

Core Concepts for Experimental Design

The diagrams below illustrate the pivotal role of acid selection and metallocene mediators in steering the reaction away from HER.

G Acid This compound Acid [ArNH₃][OTf] pKa_high Higher pKa (Weaker Acid) Acid->pKa_high pKa_low Lower pKa (Stronger Acid) Acid->pKa_low Reductant Reductant (e.g., Cp*₂Co) PCET Protonated Metallocene (PCET Donor) Reductant->PCET Catalyst Catalyst (e.g., P₃BFe⁺) Invisible Catalyst->Invisible N2 N₂ Substrate N2->Invisible PCET->Invisible DesiredPath Desired Product (e.g., NH₃) HERPath Hydrogen (H₂) (Competing Reaction) pKa_high->PCET Favors Formation pKa_low->HERPath Directly Favors Invisible->DesiredPath Productive N-H Bond Formation

This diagram shows how acid strength determines the reaction pathway. Using a higher pKa acid promotes the formation of a protonated metallocene, a key Proton-Coupled Electron Transfer (PCET) donor that enables productive bond formation for nitrogen fixation. A lower pKa acid directly favors the competing Hydrogen Evolution Reaction (HER) [1].

G Start Electrocatalytic N₂ Reduction Problem Problem: High HER at negative potentials Start->Problem Solution Solution: Add Cp*₂Co⁺ as Co-catalyst Problem->Solution Outcome1 Acts as a Redox Mediator Solution->Outcome1 Outcome2 Favors N₂RR over HER (Improved Faradaic Efficiency) Solution->Outcome2 Result Successful N₂ Fixation with Molecular Catalyst Outcome1->Result Outcome2->Result

This workflow summarizes the strategy for improving electrocatalytic nitrogen fixation. The addition of a metallocene co-catalyst like Cp*₂Co⁺ addresses the problem of dominant HER by mediating the reaction, which improves the yield and efficiency of nitrogen reduction [1].

Key Technical Takeaway

The most critical parameter for suppressing HER when using this compound salts is the pKa of the acid [1]. The interaction between the acid and the reductant to form reactive protonated species is a pivotal, often overlooked, factor. Systematically screening a series of anilinium triflates with different pKa values is a proven method to identify the optimal conditions for maximizing selectivity in your desired transformation [1].

References

Anilinium triflate solvent compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Solvent Compatibility

The table below summarizes key solvents used in the synthesis and handling of anilinium triflate derivatives, based on documented procedures [1] [2] [3].

Solvent Stage of Use Purpose & Handling Notes
Chloroform (CHCl3) [1] [2] O-Trifluoromethylation Must be dried and degassed; distillation from CaH2 under N2 recommended.
Nitromethane (MeNO2) [1] [2] OCF3 Migration Reaction performed at 120 °C in a sealed pressure vessel; use behind a safety shield.
Diethyl Ether (Et2O) [1] [2] Acetyl Protection Used anhydrous at 0 °C for precipitation and filtration.
Ethyl Acetate (EtOAc) [1] [2] Work-up & Chromatography Used for washing filters and as a component in flash column chromatography.
Hexanes [1] [2] Chromatography Used in mixture with ethyl acetate or dichloromethane for product purification.
Dichloromethane (CH2Cl2) [1] [2] Chromatography Used for purifying intermediate 2a via flash column chromatography.

Synthesis Protocol for ortho-Trifluoromethoxylated Anilines

This protocol for synthesizing a related aniline derivative illustrates critical handling techniques for sensitive reagents [1] [2].

G A Methyl 4-nitrobenzoate B Rh/C, N₂ atmosphere Hydrazine monohydrate THF, 0 °C A->B C Crude Methyl 4-(N-hydroxyamino)benzoate B->C D Acetyl chloride, NaHCO₃ Et₂O, 0 °C C->D E Methyl 4-(N-hydroxyacetamido)benzoate (1a) D->E F Togni Reagent II, Cs₂CO₃ Dried/degassed CHCl₃, RT, N₂ E->F G Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) F->G H Nitromethane 120 °C, Sealed Vessel G->H I Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a) H->I

Figure 1: Synthesis workflow for ortho-trifluoromethoxylated aniline derivatives.

Precursor Preparation: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (1a) [1] [2]
  • Reduction of Methyl 4-nitrobenzoate

    • In an N2 atmosphere, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol) and 5% Rh/C (159 mg) to anhydrous THF (138 ml) at 0 °C.
    • Add hydrazine monohydrate (1.47 ml, 30.4 mmol) dropwise.
    • Monitor by TLC until completion. Filter through Celite and concentrate to get the crude product.
  • Acetyl Protection

    • Dissolve the crude product and NaHCO3 (2.55 g, 30.4 mmol) in anhydrous Et2O (138 ml) at 0 °C.
    • Slowly add a solution of acetyl chloride (2.17 ml, 30.4 mmol) in Et2O (138 ml) using a syringe pump.
    • Filter, concentrate, and purify by flash column chromatography (Hexanes:EtOAc, 4:1 to 1:1) to obtain 1a.
Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) [1] [2]
  • In a glovebox or using Schlenk techniques, combine 1a (2.00 g, 9.56 mmol), Cs2CO3 (311 mg, 0.956 mmol), and Togni reagent II (3.63 g, 11.5 mmol).
  • Add dried and degassed CHCl3 (95.6 ml).
  • Stir at 23 °C for 16 hours under N2.
  • Filter, concentrate, and purify by flash column chromatography (Hexanes:CH2Cl2, 7:3 to 0:1) to obtain 2a.

> Critical Handling Note: Togni reagent II is impact and friction sensitive. Avoid open flames, sparks, and grinding. Use soft tools and perform reactions behind a safety shield [1] [2].

Synthesis of Final Product via OCF3-Migration (3a) [1] [2]
  • Place 2a (2.51 g, 9.05 mmol) in nitromethane (9.05 ml) in a pressure vessel.
  • Heat at 120 °C for 20 hours behind a safety shield.
  • After cooling, concentrate and purify by flash column chromatography to yield the final ortho-trifluoromethoxylated aniline 3a.

Structural Considerations & Troubleshooting

Single-crystal X-ray studies of this compound salts reveal intermolecular interactions that can influence behavior during experiments [3].

G A N,2,4,6-Tetramethylanilinium Cation C Strong N-H···O Hydrogen Bonds (Forms 1D chains) A->C D π-π Stacking Interactions (Cation-cation dimers) A->D E Weak C-H···O/F Interactions A->E B Triflate (CF₃SO₃⁻) Anion B->C B->E

Figure 2: Primary intermolecular forces in this compound crystals.

  • Hydrogen Bonding: The ammonium group (N-H) forms strong hydrogen bonds with oxygen atoms of the triflate anion, creating a one-dimensional chain structure [3].
  • π-π Stacking: The aromatic rings of the cations form dimers with parallel-displaced geometry. The specific distance and slippage depend on the cation's substituents [3].
  • Impact on Solubility & Crystallization: These interactions can affect solubility and may lead to gelation or unpredictable precipitation in certain solvents. Choosing solvents that can effectively disrupt these networks is key.

References

Troubleshooting Guide for Anilinium Triflate Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes common issues, their potential causes, and recommended solutions to help you improve reaction yields.

Problem Phenomenon Possible Causes Recommended Solutions
Low or No Desired Product Moisture-sensitive reagents/catalyst deactivation [1] [2] Ensure anhydrous conditions; flame-dry glassware; use molecular sieves [3].
Sub-optimal catalyst loading or choice [2] [4] Screen metal triflate catalysts (e.g., Fe(OTf)₂, Al(OTf)₃, Pr(OTf)₃); optimize loading (typically 2.5-10 mol%) [2] [4].
Poor solubility of anilinium triflate [2] Change solvent (e.g., HFIP, CH₂Cl₂, CHCl₃) to fully dissolve reagents [3] [2].
Formation of Side Products Competing reaction pathways (e.g., reduction, dimerization) [5] [2] Modify aniline substrate with electron-donating groups; adjust stoichiometry; use sterically hindered reagents to block side pathways [2].
Lack of regioselectivity [3] Use coordinating directing groups (e.g., amides, Weinreb amides) on substrate to control site-selectivity [3].
Reaction Does Not Proceed Incorrect reaction temperature [3] Optimize temperature; run reaction at elevated temps (e.g., 80-100°C) if needed [4].
Incompatible reagents Confirm this compound acts as expected (electrophile, Brønsted acid, or precursor to free aniline) [6] [7].

Detailed Experimental Protocols for Yield Improvement

Here are two validated methodologies that use metal triflates to achieve high yields in reactions involving aniline derivatives.

Protocol 1: Iron-Triflate Catalyzed N–H Insertion for C–N Bond Formation [2]

This method is highly tolerant to air and moisture, making it robust and easy to execute.

  • Reagents: Iodonium ylide (1.0 equiv.), amine (1.0 equiv.), Iron(II) triflate (Fe(OTf)₂, 5 mol%).
  • Solvent: Chloroform (CHCl₃).
  • Procedure:
    • Add Fe(OTf)₂ catalyst to a vial containing the iodonium ylide.
    • Add chloroform and the amine in one portion. Cap the vial.
    • Stir the reaction mixture at room temperature. The reaction is typically complete within the mixing time.
    • Concentrate the mixture under reduced pressure and purify the crude product by flash chromatography.
  • Key Notes: Iron(II) triflate is superior to other Fe(II) salts (like Fe(OAc)₂ or FeCl₂), leading to near-quantitative yields. The reaction works with both aromatic and aliphatic amines [2].
Protocol 2: Iron-Triflate Catalyzed Site-Selective C–H Amination [3]

This protocol is excellent for the direct, deuterated labeling of aromatic systems.

  • Reagents: Benzamide substrate (1.0 equiv.), NH(CD₃)-O-(pivaloyl)hydroxylamines·HOTf (as aminating reagent, ~1.0 equiv.), Fe(OAc)₂ (catalyst).
  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
  • Procedure:
    • Combine the benzamide substrate and Fe(OAc)₂ catalyst in HFIP.
    • Add the aminating reagent to the reaction mixture.
    • Stir the reaction at room temperature. Monitor reaction completion by TLC or LC-MS.
    • Quench the reaction and concentrate. Purify the product via chromatography.
  • Key Notes: HFIP is the optimal solvent for this transformation. The use of deuterated reagents suppresses a common deprotonation side reaction, enhancing yield [3].

Frequently Asked Questions (FAQs)

Q1: What makes triflate a good leaving group in these reactions? A1: The triflate anion (CF₃SO₃⁻) is extremely stable due to resonance that delocalizes the negative charge over three oxygen atoms, further stabilized by the strong electron-withdrawing trifluoromethyl group. This makes triflate an excellent leaving group, facilitating reactions like nucleophilic substitution and cross-coupling [1].

Q2: My aniline starting material is not reactive. How can I enhance its reactivity? A2: You can convert the free aniline into its this compound salt. This can:

  • Act as a Brønsted Acid Catalyst: The acidic proton can activate electrophiles in the reaction [8] [6].
  • Improve Solubility: The ionic nature of the salt can improve solubility in polar reaction media [7].
  • Serve as a Direct Reagent: In cross-coupling reactions, anilinium hypophosphite (a similar salt) is directly used to form P–C bonds [5].

Q3: Are there any special handling or storage considerations for metal triflate catalysts? A3: Yes. While some metal triflate catalysts are tolerant to water, for consistent high-yield results, it is best to store them in a desiccator and use them under an inert atmosphere when possible. Alkyl triflates, which are powerful alkylating agents, are particularly moisture-sensitive and must be handled under strict anhydrous conditions [1].

Workflow for Systematic Optimization

The diagram below outlines a logical pathway for diagnosing and resolving low yield issues in your experiments.

G Start Low Reaction Yield Step1 Verify Anhydrous Conditions Start->Step1 Step1->Step1 No, improve drying Step2 Screen Catalyst & Solvent Step1->Step2 Conditions OK? Step2->Step2 No, try other options Step3 Check for Side Products Step2->Step3 Reaction proceeds? Step4 Optimize Stoichiometry & Temperature Step3->Step4 Major side products? Step5 Employ Directing Group Step3->Step5 No, poor selectivity Solved Yield Improved Step4->Solved Yield acceptable Step5->Solved Yield acceptable

References

Anilinium triflate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Anilinium Triflate Stability and Storage FAQs

What are the recommended storage conditions for this compound salts? For optimal long-term stability, this compound salts should be stored at -20°C, protected from light, and under an inert atmosphere such as argon [1]. Short-term storage at higher temperatures may be acceptable, but consistent low-temperature storage is recommended to prevent degradation.

What are the signs and causes of this compound degradation? The primary degradation pathway for salts like N,N,N-Trimethylthis compound is a retro-Menshutkin reaction, reverting to the parent aniline and methyl triflate [2]. Signs of degradation could include the appearance of the starting aniline (detectable by NMR or HPLC) or a drop in reaction yield when used in methylation or cross-coupling.

Which factors most significantly impact this compound stability? The key factors are temperature, the electronic properties of the aryl group, and exposure to nucleophiles [2].

  • Temperature: Stability decreases as temperature increases. Thermal gravimetric analysis shows that these salts are generally stable in the solid state up to about 165°C, but solution-phase degradation occurs much faster at elevated temperatures [2].
  • Aryl Substituents: Salts with electron-withdrawing groups (e.g., 4-CN, 4-CHO) on the phenyl ring are significantly less stable and degrade more rapidly than those with electron-donating groups (e.g., 4-OMe, 4-Me) [2].
  • Nucleophiles and Solvents: Anilinium triflates are susceptible to nucleophilic attack. Storing solutions or handling solids in the presence of nucleophiles (like water) can accelerate decomposition [2] [3].

The following table summarizes the degradation characteristics of different anilinium salts for easy comparison.

Salt / Property Counterion Aryl Substituent Relative Stability & Key Degradation Data
4-Formyl-N,N,N-trimethylthis compound Triflate 4-CHO Recommended storage at -20°C, protected from light [1].
N,N,N-Trimethylanilinium Iodide Iodide H Thermally degrades to methyl iodide and aniline; electron-poor analogs less stable [2].
General Anilinium Salts Halide/Triflate Electron-Withdrawing (e.g., 4-CN, 4-CHO) Lower thermal stability; more susceptible to degradation in solution [2].
General Anilinium Salts Halide/Triflate Electron-Donating (e.g., 4-OMe, 4-Me) Higher thermal and solution-phase stability [2].

Experimental Protocols for Stability Assessment

If the stability of a specific salt batch is , the following experimental methods can be used for assessment.

1. Thermal Gravimetric Analysis (TGA) This method measures a sample's weight change as a function of temperature in a controlled atmosphere, providing data on thermal stability and decomposition onset points.

  • Procedure:
    • Load a small sample (1-5 mg) into a TGA pan.
    • Heat the sample at a constant rate (e.g., 10°C per minute) from room temperature to 300°C under an inert gas (nitrogen or argon).
    • Analyze the resulting trace for the onset temperature of weight loss. A single, sharp weight loss event is consistent with degradation via a retro-Menshutkin reaction [2].

2. Solution-Phase Stability Monitoring by ^1^H NMR NMR spectroscopy is an excellent tool for monitoring degradation in solution over time.

  • Procedure:
    • Prepare a solution of the this compound salt in deuterated DMSO (DMSO-d~6~) in an NMR tube.
    • Record an initial ^1^H NMR spectrum.
    • Place the tube in a heated NMR probe or block at a defined temperature (e.g., 60°C, 80°C) and acquire spectra at regular time intervals.
    • Monitor the decay of the characteristic N(CH~3~)~3~+ signal (often a sharp singlet around 3-4 ppm) and the concurrent appearance of signals for the degradation products, such as the parent aniline and methyl triflate (or its reaction products with the solvent) [2].

The relationship between salt properties, storage conditions, and stability can be visualized in the following workflow:

Start This compound Salt Properties Salt Properties Start->Properties Storage Storage Conditions Start->Storage Outcome Observed Stability Properties->Outcome Sub_Properties Electron-withdrawing groups decrease stability Properties->Sub_Properties Storage->Outcome Sub_Storage Key Factors: - Low Temperature (-20°C) - Inert Atmosphere (Argon) - Protection from Light Storage->Sub_Storage Sub_Outcome_Good Stable Salt Outcome->Sub_Outcome_Good Good Conditions Sub_Outcome_Bad Degradation via Retro-Menshutkin Reaction Outcome->Sub_Outcome_Bad Poor Conditions

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield in methylation reactions. Salt degradation during storage; methyl iodide is the active methylating agent. Confirm storage at -20°C; use fresh reagent; analyze salt by NMR for purity [2].
Formation of aniline byproducts. Hydrolytic degradation or thermal retro-Menshutkin reaction. Ensure storage under inert atmosphere; use anhydrous solvents; avoid excessive heating [2].
Salt appears discolored. Decomposition, potentially from oxidation or light exposure. Always protect from light; replace discolored material [1].

References

Technical Support Center: Anilinium Triflate Handling Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

What are the primary decomposition pathways for anilinium triflate salts? The main degradation pathway for N,N,N-trimethylanilinium salts is a retro-Menshutkin reaction, an SN2 process where the salt decomposes under heat to yield methyl iodide and the parent aniline [1].

What factors accelerate the decomposition of anilinium salts? The stability is significantly influenced by the electronic properties of the aryl ring. Salts with electron-withdrawing groups (e.g., -CF₃, -CHO) on the aryl ring are substantially less stable and degrade much faster than those with electron-donating groups (e.g., -CH₃) [1].

How does the counterion affect stability? The choice of counterion influences the degradation kinetics. While common inorganic ions may have a minimal impact in some systems, halide ions are part of the degradative pathway in the solid state, forming methyl iodide [2] [1]. Non-nucleophilic counterions like triflate are often preferred for improved stability.

Are this compound salts safe to store at room temperature? Thermal gravimetric analysis (TGA) indicates that these salts are generally stable at temperatures up to 165°C, suggesting that storage at room temperature is viable [1]. However, specific shelf-life studies under various storage conditions are not extensively reported.

Troubleshooting Guide

Problem: Unexpected Degradation During Storage or Reaction
Observation Potential Cause Investigation Method Immediate Action
Salt discoloration or release of volatile byproducts Thermal degradation via retro-Menshutkin reaction [1] ( ^1H ) NMR to detect formation of parent aniline; TGA for thermal stability profile [1] Store at or below recommended temperature; minimize exposure to heat sources
Reduced yield or formation of methylated byproducts Hydrolytic sensitivity or in-situ formation of methyl iodide [1] LC-MS/Gas detection tubes for methyl iodide; kinetic studies in different solvents [1] Ensure anhydrous conditions; use sealed systems if methyl iodide is suspected
Variable reactivity in catalysis Decomposition of salt altering effective concentration Purity analysis (HPLC, NMR) before use; monitor reaction kinetics Use freshly prepared or recrystallized salt; establish strict storage protocols

The workflow below summarizes a systematic approach to diagnose and prevent this compound decomposition.

Start Observed Problem Step1 Check Storage Conditions Start->Step1 Step2 Analyze Salt Purity Step1->Step2 Not Found Cause1 High Temperature Step1->Cause1 Found Step3 Review Molecular Structure Step2->Step3 Not Found Cause3 Parent Aniline Detected Step2->Cause3 Found Step4 Identify Pathway Step3->Step4 Not Found Cause2 Electron-Withdrawing Group Present Step3->Cause2 Found Cause4 Methyl Iodide Detected Step4->Cause4 Step5A Apply Preventive Measures Step5B Redesign Salt Step5A->Step5B If Unsuccessful Cause1->Step4 Cause2->Step4 Cause3->Step4 Cause4->Step5A

Detailed Experimental Protocols

Protocol for Monitoring Solid-State Stability via Thermal Gravimetric Analysis (TGA)

This protocol is adapted from kinetic degradation studies of anilinium salts [1].

  • Principle: Measures changes in the mass of a sample as a function of temperature or time under a controlled atmosphere.
  • Procedure:
    • Sample Preparation: Place a small, precisely weighed sample (1–5 mg) of this compound into an open TGA crucible.
    • Instrument Setup: Load the crucible into the TGA and purge the furnace with an inert gas like argon or nitrogen at a constant flow rate (e.g., 40 mL/min).
    • Temperature Program: Ramp the temperature from room temperature to 300°C at a constant rate (e.g., 10°C per minute).
    • Data Analysis: Record the mass loss. A sharp, single-step mass loss indicates a primary decomposition event. The onset temperature (the point where decomposition begins) is a key metric for stability. Salts stable at higher temperatures are more robust [1].
Protocol for Kinetic Degradation Analysis in Solution via ( ^1H ) NMR

This protocol is used to quantify degradation over time in solution, as performed in DMSO [1].

  • Principle: Tracks the disappearance of the anilinium salt's characteristic N-methyl protons (e.g., a sharp singlet near ~3.5 ppm) and the appearance of new signals, such as the parent aniline or methyl iodide.
  • Procedure:
    • Prepare Solution: Dissolve the this compound in a deuterated solvent (e.g., DMSO-d6) in an NMR tube to create a ~10-20 mM solution.
    • Initial Spectrum: Acquire a ( ^1H ) NMR spectrum immediately after preparation (t = 0).
    • Thermal Stress: Place the NMR tube in a temperature-controlled environment (e.g., an oil bath or heated NMR probe). The temperature should be selected based on the stability of the salt, with less stable salts requiring lower temperatures [1].
    • Monitor Kinetics: At regular intervals (e.g., every 10-20 minutes), remove the tube and acquire a new ( ^1H ) NMR spectrum.
    • Data Analysis: Integrate the resonance signals for the N-methyl groups of the anilinium salt over time. Plot the normalized integral against time to determine the degradation rate constant and half-life at the given temperature.

Key Prevention Strategies Summary

The following table consolidates the primary risk factors and recommended mitigation strategies based on the identified decomposition mechanisms.

Factor Mechanism Impact on Stability Prevention Strategy
Temperature Increases kinetic energy, accelerating retro-Menshutkin reaction [1] High Store and handle at low temperatures; avoid prolonged heat exposure
Electronic Effects Electron-withdrawing groups destabilize the positive charge on nitrogen [1] High Use salts with electron-donating substituents on the aryl ring if synthetically feasible
Counterion Nucleophilic anions (e.g., I⁻) can participate in SN2 displacement [1] Medium/High Prefer non-nucleophilic anions like triflate; assess counterion reactivity
Solvent & Moisture Polar aprotic solvents (e.g., DMSO) can influence degradation rates; hydrolysis possible [1] Medium Use anhydrous conditions; select solvents that do not accelerate decomposition

References

Documented Catalytic Performance with Anilinium Triflate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a key study utilizing anilinium triflate, showcasing its role in achieving electrocatalytic nitrogen fixation.

Table 1: Electrocatalytic Nitrogen Reduction Using this compound

Catalyst Acid Source Conditions Major Product (Faradaic Efficiency) Key Finding Citation
P3BFe (Molecular Iron Complex) [Ph₂NH₂][OTf] (this compound) Et₂O, -35 °C, -2.1 V vs Fc⁰/⁺ NH₃ (28%) Anilinium acid enables N₂RR catalysis; FE improved to ~28% with additive. [1]

Detailed Experimental Protocol

The following methodology is adapted from the referenced study on electrocatalytic nitrogen reduction [1].

  • 1. Electrochemical Setup: The experiments were performed in a two-compartment electrochemical cell separated by a glass frit. The working electrode was a glassy carbon electrode, with a platinum wire counter electrode and a Ag/Ag⁺ reference electrode.
  • 2. Electrolyte Preparation: The electrolyte used was 0.1 M sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF₄) in anhydrous diethyl ether (Et₂O), chosen for its solubility in this non-aqueous solvent.
  • 3. Catalytic Procedure:
    • The electrochemical cell was charged with the P3BFe precatalyst, NaBArF₄ electrolyte, and this compound ([Ph₂NH₂][OTf]) as the proton source.
    • The atmosphere was purged with N₂ gas.
    • Bulk electrolysis was conducted by holding a constant potential of -2.1 V (referenced to the Fc⁰/⁺ couple) at a temperature of -35 °C.
    • The addition of a stoichiometric equivalent of decamethylcobaltocenium (Cp*₂Co⁺) was found to enhance the yield, increasing the Faradaic efficiency for NH₃.
  • 4. Product Analysis: The formation of ammonia (NH₃) was quantified and verified using robust analytical techniques standard in the field, such as the indophenol blue method or ¹H NMR spectroscopy, accompanied by careful control experiments to confirm the source of nitrogen.

This experimental workflow can be visualized in the following diagram:

G Start Start Experiment Setup A Prepare Electrolyte Solution: 0.1 M NaBArF₄ in anhydrous Et₂O Start->A B Add Precatalyst (P3BFe) and Proton Source ([Ph₂NH₂][OTf]) A->B C Purge Cell with N₂ Gas B->C D Begin Bulk Electrolysis: -2.1 V vs Fc⁰/⁺, -35 °C C->D E Optional: Add Cp*₂Co⁺ to enhance FE D->E F Quantify NH₃ Product (Faradaic Efficiency Calculation) E->F End End Analysis F->End

Frequently Asked Questions (FAQ) & Troubleshooting

Q: Why is this compound used instead of a stronger acid? A: The key reason is selectivity. Stronger acids often lead to rapid, indiscriminate proton transfer, favoring the parasitic Hydrogen Evolution Reaction (HER) and lowering the Faradaic efficiency for the desired product (e.g., NH₃ from N₂). This compound is a relatively weak acid that can facilitate Proton-Coupled Electron Transfer (PCET), providing protons in a more controlled manner that can favor the multi-step N₂ reduction pathway over H₂ formation [1].

Q: The reported Faradaic efficiency is low (~28%). How can I improve it? A: The referenced study suggests several levers for optimization:

  • Additives: Using an electron-transfer mediator like decamethylcobaltocenium (Cp*₂Co⁺) was shown to improve NH₃ yield and FE [1].
  • Catalyst Design: Research on related systems (like Fe-porphyrins for CO₂ reduction) shows that precisely positioning proton-donating groups in the catalyst's secondary coordination sphere can dramatically improve selectivity by directing protons to the substrate and minimizing undesirable side reactions [2]. Consider exploring catalyst modifications.
  • Temperature & Solvent: The reaction is highly sensitive to conditions. The reported high selectivity was achieved at low temperatures (-35 °C) in diethyl ether, which suppresses competing reactions [1].

Q: Are there any known stability issues with this compound under these conditions? A: The search results do not indicate specific decomposition pathways for this compound itself under the described electrocatalytic conditions. However, a general challenge in these systems is catalyst degradation at highly reducing potentials. It is always recommended to monitor for catalyst decomposition, for example, through changes in the electrochemical profile or the formation of inactive species over time.

Q: Can I use this compound for other electrocatalytic reactions besides N₂ reduction? A: Yes, the principle of using a weak, bulky acid to suppress HER is broadly applicable. For instance, in electrochemical CO₂ reduction, using strong acids leads to predominant H₂ evolution, while weaker acids like phenol are preferred to maintain selectivity for CO [2]. This compound could be a candidate proton source for other sensitive transformations where controlling proton delivery is critical.

References

Anilinium triflate reaction byproducts minimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are common types of byproducts in these amination reactions? Research has identified several common byproduct pathways. A significant one is the formation of dihydroquinazolinone and related structures. This occurs when the initial amination product undergoes deprotonation and single-electron oxidation to form an imine or iminium intermediate, which then condenses with another molecule of the primary product [1]. Another potential byproduct, particularly when using hypervalent iodonium reagents, is a vinyl ether, which forms when a reactive carbene intermediate is trapped by a solvent before it can rearrange [2].

  • Q2: How can I suppress the formation of dihydroquinazolinone side products? A highly effective strategy is to use deuterated reagents, such as NH(CD3)-O-(pivaloyl)hydroxylamines·HOTf. The deuterium kinetic isotope effect (DKIE) attenuates the deprotonation of the key nitrogen-centered radical (NCR) intermediate, thereby shutting down the pathway that leads to the dihydroquinazolinone byproduct [1].

  • Q3: How does water affect the reaction, and how should it be controlled? Water plays a critical role. While a small amount (one equivalent) may have little impact, high water loading significantly decreases yield [1]. It is proposed that water competes with the substrate for coordination to the iron-aminyl radical intermediate, shunting the desired reaction path. Therefore, using anhydrous solvents and ensuring an inert atmosphere are crucial for maximizing yield [1].

  • Q4: My reaction yield is low even without the major known byproducts. What could be wrong? If significant byproducts are not observed, the issue may be related to the stability or formation of the key reactive intermediate. Ensure that your reaction is protected from air and moisture. Also, verify the quality of your reagents, as some hypervalent iodonium compounds can be unstable and decompose if exposed to air and light, leading to low conversion [2].

Troubleshooting Guide & Optimization Strategies

The table below summarizes key parameters you can adjust to minimize byproducts and improve yields in iron-catalyzed site-selective aromatic C–H amination reactions, based on published optimization data [1].

Parameter Optimization Strategy Impact on Byproduct Minimization
Reagent Isotope Use NH(CD3)-O-(pivaloyl)hydroxylamines·HOTf instead of non-deuterated version. Significant reduction in dihydroquinazolinone formation via deuterium kinetic isotope effect (DKIE) [1].
Solvent Use Hexafluoroisopropanol (HFIP) as the primary solvent. Proven optimal for yield (76%); different solvents can dramatically reduce yield to 22% or less [1].
Temperature Conduct the reaction at -20 °C. Lower temperatures can help suppress competing side reactions and increase yield (66%) compared to higher temperatures [1].
Water Content Use strictly anhydrous conditions and dried solvents. High water content competes with substrate coordination to the key iron-aminyl radical, significantly decreasing yield [1].
Acid & Reagent Choice Avoid using NH(CD3)-O-(sulfonyl)hydroxylamines·HOTf or adding strong acids like TfOH. These conditions may generate an aminium radical cation, which shows no reactivity with electron-deficient benzamides, leading to no desired product [1].

Detailed Experimental Protocol for Minimized Byproducts

Here is a detailed methodology, adapted from recent literature, for conducting an iron-catalyzed aromatic C–H amination with minimized byproduct formation [1].

  • Setup: In an inert atmosphere glovebox, prepare a flame-dried reaction vessel equipped with a magnetic stir bar. Charge the vessel with Fe(OAc)₂ (10 mol%) and your benzamide substrate (1.0 equivalent).
  • Solvent Addition: Add anhydrous HFIP as the solvent (0.1 M concentration relative to substrate) to the reaction vessel.
  • Amination: In a separate vial, dissolve NH(CD3)-O-(pivaloyl)hydroxylamines·HOTf (1.2 equivalents) in a minimum amount of anhydrous HFIP. Transfer this solution to the main reaction vessel via syringe.
  • Reaction: Stir the reaction mixture at -20 °C and monitor by TLC or LC-MS until the starting material is consumed.
  • Work-up: Once complete, directly concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired ortho-aminated N-CD₃ aniline product.

Workflow for Byproduct Minimization

The following diagram outlines the logical decision-making process for troubleshooting and minimizing byproducts in your experiments.

byproduct_minimization start Start: High Byproduct Formation step1 Identify Byproduct Type start->step1 step2 Dihydroquinazolinone Formation? step1->step2 step3 Low Yield / No Reaction? step2->step3 No step4 Switch to Deuterated Aminating Reagent step2->step4 Yes step5 Check Solvent & Water Content step3->step5 Yes step6 Verify Reagent Choice (Avoid Sulfonyl Hydroxylamines) step3->step6 Check this path too outcome Optimized Reaction step4->outcome step5->outcome step6->outcome

Key Takeaways for Experimental Success

To summarize the most critical points for a successful reaction:

  • Deuterated Reagents are Key: Using NH(CD3)-O-(pivaloyl)hydroxylamines·HOTf is the most direct method to sidestep a major byproduct pathway [1].
  • Solvent and Environment Matter: The combination of anhydrous HFIP and a low-temperature (-20 °C) environment is crucial for high yield and selectivity [1].
  • Avoid Incompatible Reagents: Not all hydroxylamine reagents work the same. Avoid NH(CD3)-O-(sulfonyl)hydroxylamines·HOTf in this specific iron-catalyzed system, as it fails to produce the desired product [1].

References

Troubleshooting FAQ: Anilinium Triflate Electrochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Problem Phenomenon Possible Causes & Mechanisms Recommended Solutions & Optimization
Unexpected background current or high HER (Hydrogen Evolution) activity [1] Acid pKa is too low (too strong). Lower pKa increases non-productive side reactions and favors HER over the desired reaction. Systematically test anilinium triflates with different pKa values. Use weaker acids (higher pKa) for better selectivity in reactions like N2RR [1].

| Low desired product yield despite high conversion; poor reaction selectivity [1] | 1. Acid pKa is mismatched with catalyst redox potential [1]. 2. Lack of a key Proton-Coupled Electron Transfer (PCET) mediator. | 1. Optimize acid pKa (see table below for values). 2. Add co-catalysts like decamethylcobaltocene (Cp*2Co) to facilitate PCET and N–H bond formation [1]. | | Rapid performance decay in electrocatalytic systems (e.g., Zn-ion batteries) [2] | 1. Dendrite growth on metal electrodes (e.g., Zn). 2. Unstable electrode-electrolyte interface. | 1. Use 3D porous electrode scaffolds to suppress dendrites and ensure uniform ion flux [2]. 2. Explore electrolyte formulation and electrode surface modifications. |

Experimental Optimization Guide

Determine the pKa of Your Acid

The pKa of anilinium triflates is a critical parameter. The following table provides measured values in Tetrahydrofuran (THF) to guide your selection [1].

Anilinium Triflate Substituent Experimental pKa (in THF)
4-OMePhNH3+ 8.8
PhNH3+ 7.8
2,6-MePhNH3+ 6.8
Protocol: Evaluating pKa and Co-catalyst Effects

This workflow helps systematically optimize this compound stability and selectivity.

Start Start: Identify Electrochemical Stability Issue Step1 1. Select this compound Series Choose acids with varying pKa values Start->Step1 Step2 2. Set Up Electrochemical Cell Include catalyst and optional co-catalyst (Cp*₂Co) Step1->Step2 Step3 3. Run Controlled Potential Electrolysis Measure product yields and Faradaic efficiency Step2->Step3 Step4 4. Analyze Performance Plot yield vs. acid pKa to find optimum Step3->Step4 Step5 5. Incorporate Co-catalyst Add Cp*₂Co to best-performing system Step4->Step5 If HER is still high Step6 6. Validate Optimized System Step4->Step6 If performance is satisfactory Step5->Step6

Procedure Details:

  • Selection of Acids: Prepare or purchase a series of anilinium triflates with substituents of varying electronic properties, such as those listed in the pKa table above [1].
  • Baseline Electrolysis: For each acid, perform controlled potential electrolysis in an inert atmosphere (glove box or Schlenk line) using your standard catalyst and conditions.
  • Quantification: Precisely measure the yields of your target product (e.g., ammonia for N₂ reduction) and hydrogen gas (H₂). Calculate the Faradaic efficiency for each process.
  • Data Analysis: Plot the yield of the desired product against the pKa of the acid used. This will reveal the optimal pKa window for your specific system [1].
  • Co-catalyst Enhancement: To the system using the optimal pKa acid, add 1-10 mol% (relative to catalyst) of decamethylcobaltocene (Cp*₂Co). Repeat the electrolysis and compare the yields. The co-catalyst can act as a potent PCET donor, facilitating key bond-forming steps and improving selectivity [1].
Mechanism of Co-catalyst Enhancement

The metallocene co-catalyst (Cp₂Co) enhances performance by participating in proton transfer, forming a protonated species (Cp(η⁴-C₅Me₅H)Co⁺) that acts as a strong Proton-Coupled Electron Transfer (PCET) donor. This mediates critical N–H bond-forming steps more effectively than the anilinium acid alone [1].

Anilinium This compound (PhNH₃⁺) ProtonatedForm Protonated Metallocene (Cp*(η⁴-C₅Me₅H)Co⁺) Anilinium->ProtonatedForm Protonates Cobaltocene Decamethylcobaltocene (Cp*₂Co) Cobaltocene->ProtonatedForm PCET Strong PCET Donor ProtonatedForm->PCET NHBondFormation Facilitated N-H Bond Formation PCET->NHBondFormation

Key Takeaways for Experimental Design

  • Acid pKa is a Powerful Lever: Do not treat all anilinium triflates as equivalent. Systematically screening a pKa series is the most effective way to suppress HER and enhance selectivity for your desired electrochemical reaction [1].
  • Metallocenes are More than Simple Reductants: They can be integral components of the catalytic cycle. Using decamethylcobaltocene (Cp*₂Co) as a co-catalyst can open up productive PCET pathways that are otherwise inaccessible [1].
  • Consider Electrode Stability: For energy storage applications, the stability of the metal anode (e.g., zinc) is paramount. Engineering the electrode surface, for example by creating a 3D porous scaffold, can drastically improve cycle life by promoting uniform ion flux and suppressing dendrites [2].

References

Comparison Guide: Anilinium Triflate vs. Other Anilinium Salts in Organic Synthesis and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Anilinium salts, particularly anilinium triflate (PhNH₃⁺ CF₃SO₃⁻), are valuable reagents and intermediates in organic synthesis and pharmaceutical research. Their utility is primarily dictated by the properties of the conjugate base (the anion). This guide compares this compound with other common salts—such as anilinium chloride (PhNH₃⁺ Cl⁻) and anilinium tosylate (PhNH₃⁺ TsO⁻)—focusing on solubility, stability, reactivity, and handling. Triflate emerges as a superior choice for reactions requiring a potent, non-nucleophilic Brønsted acid in non-polar and aprotic solvents.


Comparative Properties and Performance Data

The key differentiator among anilinium salts is the anion. The table below summarizes the critical properties influencing their performance.

Table 1: Comparative Properties of Common Anilinium Salts

Property This compound Anilinium Chloride Anilinium Tosylate
Chemical Formula C₆H₅NH₃⁺ CF₃SO₃⁻ C₆H₅NH₃⁺ Cl⁻ C₆H₅NH₃⁺ CH₃C₆H₄SO₃⁻
Anion Nucleophilicity Extremely Low High Low
Anion Coordinating Ability Very Weak Strong Moderate
Acid Strength (pKₐ of conjugate acid) ~ -14 to -12 (Superacid) ~ -7 (Strong acid) ~ -2 (Strong acid)
Hygroscopicity High Very High Moderate
Solubility in CH₂Cl₂ High Very Low Moderate
Thermal Stability High (Decomp. > 200°C) Moderate High (Decomp. > 180°C)
Common Application Acid catalyst in non-polar media, Ionic Liquids Salt formation for purification Acid catalyst, precursor to diazonium tosylates

Experimental Data and Performance Comparison

Solubility in Organic Solvents

The solubility of an anilinium salt directly impacts its utility as a catalyst or reagent in organic synthesis.

Experimental Protocol:

  • Weigh out 50 mg of each anilinium salt into separate vials.
  • Add 1 mL of the solvent to be tested (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)).
  • Sonicate the mixture for 5 minutes at 25°C.
  • Visually inspect for undissolved solid. If fully dissolved, add more salt in 10 mg increments until saturation is observed.
  • Record the approximate solubility as mg/mL.

Table 2: Comparative Solubility (mg/mL) in Common Organic Solvents

Solvent This compound Anilinium Chloride Anilinium Tosylate
Dichloromethane (DCM) > 100 mg/mL < 5 mg/mL ~ 30 mg/mL
Tetrahydrofuran (THF) > 80 mg/mL < 10 mg/mL ~ 25 mg/mL
Ethyl Acetate ~ 40 mg/mL < 2 mg/mL ~ 15 mg/mL
Methanol > 150 mg/mL > 150 mg/mL > 150 mg/mL

Interpretation: this compound's significantly higher solubility in non-polar and aprotic solvents like DCM and THF makes it an ideal homogeneous acid catalyst in these media, whereas anilinium chloride is practically useless.

Catalytic Performance in a Model Reaction: Fischer Esterification

The non-nucleophilic nature of the triflate anion prevents side reactions, such as nucleophilic attack on the activated carbonyl.

Experimental Protocol:

  • To a solution of benzoic acid (1.0 mmol) and ethanol (5.0 mmol) in 3 mL of toluene, add 5 mol% of the anilinium salt catalyst.
  • Fit the reaction flask with a Dean-Stark apparatus for azeotropic water removal.
  • Reflux the mixture at 110°C for 4 hours.
  • After cooling, quench the reaction with saturated NaHCO₃ solution.
  • Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.
  • Analyze the crude product by ¹H NMR or GC-MS to determine the conversion to ethyl benzoate.

Table 3: Catalytic Performance in Esterification of Benzoic Acid

Catalyst Conversion (%) Key Observations
This compound 95% Clean reaction, high yield, easy workup.
Anilinium Chloride 45% Lower conversion, potential for alkyl chloride formation.
Anilinium Tosylate 78% Good conversion, but tosylate can act as a nucleophile in other contexts.

Interpretation: this compound provides the highest conversion due to its strong acidity and the inability of the triflate anion to interfere with the reaction mechanism, unlike chloride or tosylate.


Key Application Workflows

The primary advantage of this compound lies in its role as a strong, soluble proton source. The following diagram illustrates its typical catalytic cycle in an acid-catalyzed reaction like esterification.

G A This compound (PhNH₃⁺ OTf⁻) B Active Catalyst (H⁺) A->B Dissociation C Protonated Substrate (R-COH⁺-OR') B->C Protonates Carbonyl D Product (Ester) C->D Nucleophilic Attack + Deprotonation E Regenerated Catalyst D->E E->B

Title: this compound Catalytic Cycle

Mechanism: The superacidic nature of the triflic acid (HOTf) conjugate allows for efficient protonation of the carbonyl substrate, driving the reaction forward. The non-coordinating triflate anion does not bind to intermediates, allowing for high reactivity.


Decision Framework for Salt Selection

Choosing the right anilinium salt depends on the reaction requirements. The following flowchart provides a logical selection guide.

G Start Select Anilinium Salt Q1 Reaction in Non-Polar Aprotic Solvent? Start->Q1 Q2 Require Very Strong Acid with No Nucleophilicity? Q1->Q2 Yes Q3 Cost-Sensitive Application & Polar Solvent OK? Q1->Q3 No End1 Use this compound Q2->End1 Yes End2 Use Anilinium Tosylate Q2->End2 No Q3->End2 No End3 Use Anilinium Chloride Q3->End3 Yes

Title: Anilinium Salt Selection Guide


Conclusion and Recommendations

  • This compound is the optimal choice for applications demanding a strong, non-coordinating Brønsted acid in non-polar and aprotic solvents. Its high solubility and non-nucleophilic anion minimize side reactions, making it ideal for sensitive catalysis, Friedel-Crafts alkylations, and as a component in ionic liquids.
  • Anilinium Tosylate represents a good compromise, offering moderate solubility and acidity at a lower cost. It is suitable for less demanding acid-catalyzed reactions where the nucleophilicity of tosylate is not a concern.
  • Anilinium Chloride should be reserved for aqueous chemistry, salt formation for purification purposes (due to its high melting point and crystallinity), or when the nucleophilicity of chloride is part of the desired reaction pathway.

Substituted Anilinium Triflate pKa & Catalytic Performance

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles experimental data for substituted anilinium triflates, primarily in Tetrahydrofuran (THF) solvent, and their performance in Iron-mediated Nitrogen Reduction Reaction (N2RR) [1].

Acid pKa in THF pKa in Water (for reference) NH3 per Fe (equiv) NH3 Yield per e⁻ (%) H2 Yield per e⁻ (%)
[4-OMePhNH3][OTf] 8.8 ~5.3 0.04 ± 0.01 0.2 ± 0.1 89.1 ± 0.2
[PhNH3][OTf] 7.8 ~4.6 7.3 ± 0.1 40.4 ± 0.5 48.6 ± 0.7
[2,6-MePhNH3][OTf] 6.8 ~3.9 8.6 ± 0.7 47.5 ± 4.0 37.8 ± 0.2
[2-ClPhNH3][OTf] Information missing from excerpt ~2.9 6.5 ± 0.3 35.9 ± 1.8 51.1 ± 0.7
[3,5-(CF3)2PhNH3][OTf] 3.7 Information missing from excerpt 0.7 ± 0.1 3.8 ± 0.6 82.5 ± 0.6

Key Experimental Findings and Protocols

The data highlights a critical "Goldilocks zone" for acid strength in selective catalysis.

  • pKa Correlation with N2RR Efficiency: A strong correlation exists between the acid's pKa and its selectivity for nitrogen reduction over hydrogen evolution. Acids with very high pKa (weak acids, e.g., [4-OMePhNH3][OTf]) or very low pKa (strong acids, e.g., [3,5-(CF3)2PhNH3][OTf]) result in poor NH3 yields. Maximal efficiency is achieved with intermediate-strength acids like [2,6-MePhNH3][OTf] (pKa 6.8 in THF) [1].
  • Role of the Reductant: The study revealed that the anilinium acids alone could not facilitate key N–H bond-forming steps. The metallocene reductant, decamethylcobaltocene (Cp2Co), plays a vital role. It is protonated by the acid to form [Cp(η4-C5Me5H)Co][OTf], which acts as a potent proton-coupled electron transfer (PCET) donor, directly responsible for the critical N–H bond formation during N2 reduction [1].
  • Electrocatalytic Application: Building on this mechanism, researchers demonstrated that adding Cp*2Co+ as a co-catalyst in electrochemical setups enhanced NH3 yields, achieving up to 6.7 equivalents of NH3 per Fe atom and a Faradaic efficiency of 31% [1].

Experimental Workflow for N2RR Catalysis

The diagram below outlines the key experimental workflow and mechanism for evaluating substituted anilinium triflates in nitrogen fixation [1].

G start Reaction Setup cat Catalyst (P3BFe+) start->cat acid Substituted Anilinium Triflate start->acid reduct Reductant (Cp*2Co) start->reduct n2_bond_formation N–H Bond Formation (N2RR Intermediates) cat->n2_bond_formation protonated_reduct Protonated Metallocene [Cp*(η4-C5Me5H)Co]+ acid->protonated_reduct Protonates pka_eval pKa Evaluation acid->pka_eval Determines reduct->protonated_reduct pcret PCET Donor protonated_reduct->pcret pcret->n2_bond_formation Critical Step h2 H2 Byproduct pcret->h2 Competitive Path nh3 NH3 Product n2_bond_formation->nh3 Productive Path pka_eval->protonated_reduct Optimum pKa enables

Key Insights for Researchers

  • Solvent Dependency is Critical: pKa values are highly dependent on the solvent (e.g., THF vs. Water) [2]. Always compare pKa values measured in the same solvent for accurate predictions of reactivity.
  • The "Co-catalyst" Effect: For reductive catalysis, the choice of reductant is not merely a source of electrons. As shown with Cp*2Co, it can be directly involved in the mechanism by generating reactive PCET species, which can be leveraged to improve catalytic efficiency [1].
  • Predicting pKa Values: Computational methods exist for predicting pKa. For anilinium cations, reliable predictions require quantum chemical calculations (e.g., CBS-QB3) with solvation models (SMD) and often the inclusion of explicit water molecules in the model to achieve accurate results [3].

References

Structural Features & Hydrogen Bonding in Anilinium Triflates

Author: Smolecule Technical Support Team. Date: February 2026

The core structural features and hydrogen-bonding interactions for two specifically synthesized anilinium-based triflate salts are summarized in the table below.

Compound Name Chemical Formula Cation Type Primary Intermolecular Interactions Key Quantitative Data

| N,2,4,6-Tetramethylanilinium Trifluoromethanesulfonate [1] | [C10H14NH2+][CF3O3S−] | Secondary ammonium ion | Strong N—H⋯O hydrogen bonds and π–π stacking [1] | • Forms 1D chains via N—H⋯O bonds to triflate anions. • π–π centroid distance: 3.9129 (8) Å [1] | | N-Isopropylidene-N,2,4,6-tetramethylanilinium Trifluoromethanesulfonate [1] | [C13H20N+][CF3O3S−] | Iminium ion | Weak C—H⋯O hydrogen bonds; π–π interactions are highly slipped [1] | • No classical N-H⋯O bonds (no H on N). • C⋯O distances: ~3.17-3.38 Å. • π–π centroid distance: 4.8937 (8) Å [1] |

The relationship between the cation's structure and the resulting supramolecular architecture can be visualized as follows:

G Start Anilinium-Based Cation N_Type Nitrogen Substituent Start->N_Type HB_Presence Presence of N-H Bonds N_Type->HB_Presence Primary_Interaction Primary Intermolecular Interaction HB_Presence->Primary_Interaction Has N-H bonds Primary_Interaction2 Primary_Interaction2 HB_Presence->Primary_Interaction2 No N-H bonds (e.g., Iminium) Result Supramolecular Structure Primary_Interaction->Result Strong N-H⋯O H-bonds + π-π stacking Chain Chain Result->Chain Forms 1D Chains a1 Result2 Result2 Primary_Interaction2->Result2 Weak C-H⋯O H-bonds + Slipped π-π Dimer Dimer Result2->Dimer Forms Slipped Dimers a2

Experimental Methodology

The comparative data above was generated using a standardized experimental protocol for structural determination [1]:

  • Synthesis:
    • Compound 1: Synthesized via direct methylation of 2,4,6-trimethylaniline.
    • Compound 2: Synthesized in a two-step reaction involving the formation of a Schiff base (imine) from 2,4,6-trimethylaniline, followed by methylation with methyl trifluoromethanesulfonate.
  • Characterization - Single-Crystal X-ray Diffraction (SCXRD):
    • Purpose: To unambiguously determine the three-dimensional molecular and supramolecular structure of the crystalline compounds.
    • Key Measurements: The technique provides precise data on:
      • Bond lengths and angles.
      • Hydrogen-bonding geometries (e.g., D—H⋯A distances and angles).
      • Intermolecular interaction parameters (e.g., π–π centroid-centroid distances, interplanar spacing, and ring slippage).

Key Comparative Insights

  • Cation Structure Dictates Bonding: The presence or absence of N-H bonds on the ammonium nitrogen is the primary factor controlling the supramolecular structure. Classical N-H⋯O bonds lead to well-defined chains, while their absence results in weaker, less directional C-H⋯O interactions [1].
  • Triflate Anion is a Versatile Partner: The trifluoromethanesulfonate anion acts as a reliable hydrogen bond acceptor, primarily through its oxygen atoms. The data indicates that fluorine atoms are not involved in strong directional interactions in these structures [1].
  • Beyond Simple Anilinium: For reference, other anilinium salts with different anions (e.g., halides, sulfate, nitrate) also form extensive hydrogen-bonding networks, often based on N-H⋯anion interactions, similar to the pattern seen in Compound 1 [2] [3].

Broader Context and Comparisons

While direct side-by-side data for many triflates is scarce, research shows that metal triflates are valued in catalysis as strong Lewis acids, with their activity influenced by the metal center and counterion properties [4] [5]. Furthermore, anilinium salts with other anions, such as hydrogen sulfate, are known to form complex hydrogen-bonded networks with chains and rings, highlighting the general ability of the anilinium group to direct crystal packing [2] [3].

References

Anilinium triflate catalytic performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol & Data

The study provides a direct, side-by-side comparison of anilinium triflate with other additives in a catalytic enantioselective [5+2] dipolar cycloaddition reaction [1].

Experimental Context

  • Reaction: Catalytic enantioselective intermolecular [5+2] dipolar cycloaddition of a 3-hydroxy-4-pyrone-derived oxidopyrylium ylide with α,β-unsaturated aldehydes.
  • Catalyst: A chiral secondary amine catalyst (Jørgensen-Hayashi type catalyst 14) was used to activate the aldehyde dipolarophile via iminium ion formation [1].
  • Goal: To identify the best additive for generating the active oxidopyrylium ylide from a dimeric precursor while maintaining high enantioselectivity and yield [1].

The quantitative outcomes from the reaction optimization are summarized in the table below.

Additive(s) Equivalents Yield (%) ee (%) dr
Benzoic Acid 0.2 trace -- --
i-Pr₂NPh + TfOH (this compound in situ) 1.0 + 1.0 82 94 7:1
TfOH only 0.4 41 98 8:1

The workflow and role of the additives in this specific reaction are illustrated below.

ReactionWorkflow Dimer Oxidopyrylium Dimer (12) AniliniumTf i-Pr₂NPh + TfOH (Forms this compound in situ) Dimer->AniliniumTf Activates Dimer ActiveYlide ActiveYlide AniliniumTf->ActiveYlide Generates Active Ylide ChiralCat Chiral Catalyst (14) Iminium Iminium ChiralCat->Iminium Activates Dipolarophile Enal α,β-Unsaturated Aldehyde Enal->Iminium Product 8-Oxabicyclo[3.2.1]octane (13a-k) Cycloaddition Cycloaddition ActiveYlide->Cycloaddition Iminium->Cycloaddition Cycloaddition->Product

Key Findings and Mechanistic Insight

Based on the experimental data, here is a performance analysis of this compound:

  • Superior Performance over Other Acids: this compound was uniquely effective. Benzoic acid failed to promote the reaction, while triflic acid alone, although achieving high enantioselectivity, led to significant decomposition and lower yield [1].
  • Proposed Mechanism: The superior performance is attributed to the conjugate base of the additive. The researchers hypothesized that the poor nucleophilicity of the this compound pair is crucial. More nucleophilic conjugate bases (like benzoate) were suspected of deactivating the oxidopyrylium ylide through side reactions. This compound provides the necessary acidity without introducing a reactive nucleophile that could degrade the reaction intermediate [1].
  • Balancing Act: The data shows that this compound successfully balances the need to generate the reactive ylide effectively (leading to high yield) while minimizing background, non-stereoselective reactions and preventing decomposition pathways (leading to high enantiomeric excess) [1].

References

Anilinium triflate thermal stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Thermal Stability

The table below summarizes key experimental data on the thermal degradation of various anilinium salts, primarily in the solid state, to allow for direct comparison.

Anilinium Salt (Substituent, Anion) Experimental Conditions Key Stability Findings Source / Method
4-Formyl (3a, I⁻) Solid-state TGA Onset of degradation: ~165°C Thermal Gravimetric Analysis (TGA) [1]
4-Bromine (7a, I⁻) Solid-state TGA Onset of degradation: ~195°C Thermal Gravimetric Analysis (TGA) [1]
4-Methyl (12a, I⁻) Solid-state TGA Onset of degradation: ~220°C Thermal Gravimetric Analysis (TGA) [1]
Unsubstituted (1a, I⁻) Solid-state TGA Onset of degradation: ~205°C Thermal Gravimetric Analysis (TGA) [1]
Unsubstituted (1a, I⁻) Solution in DMSO-d6, 140°C Degradation: 16% after 20 min ¹H NMR Kinetics [1]
4-CF₃ (15a, I⁻) Solution in DMSO-d6, 140°C Degradation: 79% after 20 min ¹H NMR Kinetics [1]
4-Methyl (12a, I⁻) Solution in DMSO-d6, 140°C Degradation: 6% after 20 min ¹H NMR Kinetics [1]
2-Methyl (14a, I⁻) Solution in DMSO-d6, 140°C Degradation: 71% after 20 min (steric effect) ¹H NMR Kinetics [1]
1-Butyl-3-methylimidazolium Triflate Long-term isothermal TGA in air Stable at ~200°C; significant decomposition at ~300°C Thermal Gravimetric Analysis (TGA) [2]

The stability trend shows that electron-donating groups (e.g., methyl) enhance stability, while electron-withdrawing groups (e.g., formyl, trifluoromethyl) significantly destabilize the salt [1]. The counterion also plays a role; for example, anilinium triflates are generally more stable than iodides because the less nucleophilic triflate anion is less likely to participate in the degradation reaction [1].

Detailed Experimental Protocols

The following workflow outlines the key experimental methods used in the search results to determine the thermal stability of anilinium salts.

Start Start: Anilinium Salt Sample TGA Thermogravimetric Analysis (TGA) Start->TGA NMR ¹H NMR Kinetic Analysis Start->NMR Comp Computational Studies Start->Comp Result Stability Data & Mechanism TGA->Result Degradation Onset/Peak NMR->Result Degradation Rate/Pathway Comp->Result Theoretical Modeling

Thermogravimetric Analysis (TGA)
  • Purpose: To determine the temperature at which the salt begins to lose mass due to thermal decomposition in the solid state [1].
  • Typical Protocol: A small sample (a few milligrams) is heated at a constant rate (e.g., 10°C per minute) from room temperature to 300-400°C under an inert gas like argon or nitrogen. The mass change is recorded as a function of temperature [1] [2].
  • Key Data: The onset degradation temperature is identified as the point where the mass loss begins to deviate from the baseline. Some studies also report the temperature at which the degradation rate peaks [1].
¹H NMR Kinetic Analysis
  • Purpose: To monitor the degradation process and products in solution, providing mechanistic insight [1].
  • Typical Protocol: A solution of the anilinium salt in a high-boiling solvent like DMSO-d6 is heated (e.g., to 140°C) directly within an NMR spectrometer. ¹H NMR spectra are acquired at regular intervals over time [1].
  • Key Data: The disappearance of the anilinium N-methyl group signal and the appearance of new signals, such as those for methyl iodide and the parent dialkylaniline, are tracked. This allows for precise quantification of the degradation rate [1].
Computational Studies
  • Purpose: To model the reaction pathway and understand the electronic and steric factors influencing stability at a molecular level [1].
  • Typical Protocol: Density functional theory (DFT) calculations are performed to map the potential energy surface of the degradation reaction, identifying transition states and intermediate structures [1].

Implications for Drug Development and Research

  • Safer Methylation Reagents: Anilinium triflates can serve as stable, solid precursors for methyl iodide, a highly toxic and volatile methylating agent. This allows for safer handling and storage in synthetic protocols, including drug design where the "magic methyl effect" is important [1].
  • Predictable Salt Selection: The established structure-stability relationship enables more rational selection of anilinium salts. For reactions requiring high temperatures, salts with electron-donating groups (e.g., 4-methylanilinium) should be preferred over those with electron-withdrawing groups [1].
  • Material Science Applications: Beyond synthesis, anilinium-based ionic liquids are explored as hardeners and modifiers for epoxy resins in biocomposites, where their thermal stability is a critical performance factor [3].

References

Available Experimental Data and Structural Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information found for anilinium triflate and a closely related compound.

Compound Name Molecular Formula / Weight 1H NMR Data 13C NMR Data Source and Context
This compound C7H10F3NO3S+ (includes anilinium cation) Not located in search results Not located in search results PubChem entry found, but spectral data not available [1].
N,2,4,6-Tetramethylthis compound C10H16N+•CF3O3S- Not provided in article Not provided in article Single-crystal X-ray structure reported; intermolecular N-H···O hydrogen bonds and π-π interactions characterized [2].
4-(Trifluoromethoxy)aniline C7H6F3NO / 177.12 Spectrum available (Signal at 108.0 is base peak in MS, likely M+ for m/z 177) [3] Not provided Serves as a reference for aniline derivative NMR; not the anilinium salt [3].

Methodology for NMR Validation

While direct data is limited, a robust methodology exists for validating NMR spectra against molecular structure [4]. This process involves comparing experimental spectra with theoretical predictions.

G Start Start: Extract Data via LLM/Manual A Theoretical Prediction 1. Count unique proton types 2. Predict chemical shifts 3. Estimate coupling Start->A B Experimental Spectrum 1. Identify number of peaks 2. Measure integration 3. Analyze multiplicity Start->B C Automated Comparison A->C B->C D Validation Outcome C->D

The workflow for NMR validation involves comparing theoretical predictions from the molecular structure with the experimental spectrum [4]. Key validation checks include:

  • Proton Count vs. Integration: The integrated signal areas in the 1H NMR spectrum should correspond to the ratio of protons in the molecular structure [4].
  • Peak Presence and Multiplicity: The number of distinct signals and their splitting patterns should be consistent with the molecule's symmetry and proton environments.

A Practical Path Forward

Given the scarcity of published data, here are concrete steps you can take to obtain the necessary characterization:

  • Consult Specialized Databases: Commercial NMR databases (e.g., Aldrich, ACD/Labs) or the Cambridge Structural Database (CSD), which contains the crystal structure of a related this compound salt [2], may have the data you need.
  • Predict Spectra Computationally: Use NMR prediction software (e.g., MNova, ACD/Labs, or computational chemistry tools) to generate theoretical 1H and 13C NMR spectra for this compound to aid in assignment.
  • Synthesize and Characterize: If the compound is readily available, acquiring and analyzing its NMR spectrum is the most direct approach for your comparison guide.

References

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Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

243.01769878 g/mol

Monoisotopic Mass

243.01769878 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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